molecular formula C7H11N3 B2836704 (2R)-2-Pyrazin-2-ylpropan-1-amine CAS No. 2248202-13-1

(2R)-2-Pyrazin-2-ylpropan-1-amine

Número de catálogo: B2836704
Número CAS: 2248202-13-1
Peso molecular: 137.186
Clave InChI: SZCGQOBISAGMQL-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-Pyrazin-2-ylpropan-1-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-Pyrazin-2-ylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Pyrazin-2-ylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-pyrazin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGQOBISAGMQL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-Pyrazin-2-ylpropan-1-amine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2R)-2-Pyrazin-2-ylpropan-1-amine is a chiral primary amine of significant interest as a building block in modern medicinal chemistry. Its unique structural combination of a stereogenic center adjacent to a pyrazine ring makes it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, including its structural features, predicted physicochemical parameters, and the characteristic reactivity of its constituent functional groups—the primary amine and the electron-deficient pyrazine ring. Furthermore, this document outlines established and theoretical strategies for its enantioselective synthesis and proposes detailed protocols for its analytical characterization, ensuring both chemical purity and enantiomeric integrity. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their research and development endeavors.

Introduction: The Strategic Value of Chiral Pyrazine Derivatives

The pyrazine moiety is a prevalent scaffold in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems like benzene or pyridine.[1][2] When combined with a chiral center, as in (2R)-2-Pyrazin-2-ylpropan-1-amine, the resulting molecule offers a three-dimensional framework that is crucial for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors. Chiral alkyl amines are omnipresent as bioactive molecules and synthetic intermediates.[3] The subject of this guide serves as a prime example of a key intermediate, designed for the efficient construction of enantiomerically pure pharmaceutical agents. Its application streamlines the synthesis of complex molecules by providing a pre-defined stereocenter, thus avoiding challenging chiral separations or asymmetric reactions at later stages of a synthetic sequence.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. This section details the structural attributes and predicted physicochemical properties of (2R)-2-Pyrazin-2-ylpropan-1-amine.

Chemical Structure

The structure comprises a pyrazine ring linked at the 2-position to a propane backbone. The stereogenic center is located at the second carbon of the propane chain, which also bears the primary amine group at the first position.

  • IUPAC Name: (2R)-2-pyrazin-2-ylpropan-1-amine

  • CAS Number: 1456534-17-7

  • Molecular Formula: C₇H₁₁N₃

  • Molecular Weight: 137.18 g/mol

Predicted Physicochemical Data

Quantitative data provides critical insights for experimental design, including reaction setup, solvent selection, and purification methods. The following table summarizes key physicochemical properties predicted through computational models.

PropertyPredicted ValueSignificance in Drug Development
cLogP 0.3679Indicates a relatively hydrophilic nature, which can influence solubility and membrane permeability.[4]
Topological Polar Surface Area (TPSA) 51.8 ŲSuggests good potential for oral bioavailability, as it falls within the typical range for CNS-active drugs.[4]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, a key interaction in receptor binding.[4]
Hydrogen Bond Acceptors 3The three nitrogen atoms (one amine, two in the pyrazine ring) can accept hydrogen bonds.[4]
Rotatable Bonds 3Provides a degree of conformational flexibility, which can be important for fitting into a binding pocket.[4]
pKa (most basic) ~8.5 - 9.0 (predicted)The primary amine is the most basic site, influencing salt formation and solubility at physiological pH.

Chemical Reactivity Profile

The reactivity of (2R)-2-Pyrazin-2-ylpropan-1-amine is governed by the interplay of its two primary functional groups: the nucleophilic primary amine and the electron-deficient pyrazine ring.

Reactivity of the Primary Amine

The primary amine is a potent nucleophile and a moderately strong base.[5] Its reactivity is central to its function as a synthetic building block.

  • Acylation and Sulfonylation: It readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. This is a common strategy for incorporating the chiral fragment into a larger molecule.

  • Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation, yielding secondary and tertiary amines.[6]

  • Reductive Amination: A highly effective and controlled method for forming C-N bonds. The amine can be reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to yield a secondary or tertiary amine.[6]

  • Salt Formation: As a base, it reacts with strong acids to form stable alkylammonium salts, which can be advantageous for purification or to improve the compound's handling and solubility characteristics.[5]

Reactivity of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[7] This electronic character dictates its reactivity.

  • Electrophilic Aromatic Substitution: The ring is highly resistant to electrophilic substitution (e.g., nitration, halogenation) due to the deactivating effect of the ring nitrogens. Such reactions typically require harsh conditions or the presence of strong electron-donating groups on the ring.[8][9]

  • Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly if a leaving group (like a halogen) is present on the ring.[8]

  • N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized with peracids to form N-oxides, which can alter the ring's reactivity and solubility.[10]

  • Hydrogenation: The pyrazine ring can be reduced to a piperazine ring under catalytic hydrogenation conditions, a transformation that can be useful in generating saturated heterocyclic structures.[11]

The following diagram illustrates the key reactivity hubs of the molecule.

G cluster_molecule (2R)-2-Pyrazin-2-ylpropan-1-amine cluster_reactions Reactivity Profile main C₇H₁₁N₃ amine Primary Amine (-NH₂) main->amine pyrazine Pyrazine Ring main->pyrazine chiral Chiral Center (R) main->chiral acylation Acylation / Sulfonylation amine->acylation reductive_amination Reductive Amination amine->reductive_amination salt_formation Salt Formation amine->salt_formation snar Nucleophilic Aromatic Substitution (SₙAr) pyrazine->snar hydrogenation Ring Hydrogenation pyrazine->hydrogenation n_oxidation N-Oxidation pyrazine->n_oxidation

Caption: Reactivity map of (2R)-2-Pyrazin-2-ylpropan-1-amine.

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing.[3][12] Several robust strategies can be employed to produce (2R)-2-Pyrazin-2-ylpropan-1-amine.

Chiral Resolution of a Racemic Mixture

This classical approach involves synthesizing the racemic amine and then separating the enantiomers.

  • Racemate Synthesis: A common route involves the reduction of 2-pyrazin-2-ylpropanenitrile, which can be synthesized from 2-methylpyrazine.

  • Resolution: The racemic amine is reacted with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.

  • Liberation: The desired diastereomeric salt is then treated with a base to liberate the free (2R)-enantiomer of the amine.

Asymmetric Synthesis

Modern synthetic methods aim to create the desired stereocenter directly.

  • Asymmetric Reductive Amination: A prochiral ketone, 1-(pyrazin-2-yl)propan-1-one, can be subjected to asymmetric reductive amination using a chiral catalyst or a chiral amine source.

  • From Chiral Precursors: Starting from a chiral building block, such as (R)-alanine derivatives, a synthetic sequence can be designed to construct the target molecule while preserving the initial stereochemistry.

The following workflow outlines a general approach for the synthesis and quality control of the target compound.

G General Synthetic & QC Workflow cluster_synthesis Synthesis Route cluster_purification Purification cluster_qc Quality Control start Starting Materials (e.g., 2-Methylpyrazine) racemate Racemic Amine Synthesis start->racemate resolution Chiral Resolution (Diastereomeric Salt Formation) racemate->resolution liberation Liberation of (R)-Enantiomer resolution->liberation purify Chromatography or Distillation liberation->purify purity_check Purity Analysis (GC/LC-MS) purify->purity_check ee_check Enantiomeric Excess (Chiral HPLC) purity_check->ee_check structure_confirm Structural Confirmation (NMR, IR) ee_check->structure_confirm final_product Final Product: (2R)-2-Pyrazin-2-ylpropan-1-amine structure_confirm->final_product

Caption: General workflow for synthesis and quality control.

Analytical Characterization Protocols

Ensuring the identity, purity, and enantiomeric integrity of (2R)-2-Pyrazin-2-ylpropan-1-amine is critical for its use in regulated environments like drug development.

Protocol for Purity Determination by HPLC-MS
  • Objective: To determine the chemical purity of the compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+) scanning for the [M+H]⁺ ion (m/z 138.1).

    • Validation: The purity is calculated based on the area percentage of the main peak in the UV chromatogram. The mass spectrometer confirms the molecular weight of the peak.

Protocol for Enantiomeric Excess (ee) Determination by Chiral HPLC
  • Objective: To determine the ratio of the (R)-enantiomer to the (S)-enantiomer.

  • Methodology:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The specific column must be screened for optimal separation.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 Hexane:IPA:DEA).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: A racemic standard must be run to identify the retention times of both the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100.

Structural Confirmation
  • ¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment, confirming the connectivity of the alkyl chain and the substitution pattern on the pyrazine ring.

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3400 cm⁻¹) and C=N/C=C stretching for the pyrazine ring (around 1500-1600 cm⁻¹).[13][14]

Handling, Storage, and Safety

  • Safety: (2R)-2-Pyrazin-2-ylpropan-1-amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as a primary amine and may be corrosive and a skin/eye irritant.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO₂. For long-term stability, storage at low temperatures (2-8°C) is recommended.[4]

Conclusion

(2R)-2-Pyrazin-2-ylpropan-1-amine is a strategically important chiral building block with a well-defined reactivity profile. Its primary amine handle allows for straightforward incorporation into diverse molecular scaffolds, while the pyrazine ring offers opportunities for hydrogen bonding and metabolic stability tuning. A thorough understanding of its physicochemical properties, combined with robust synthetic and analytical methodologies, is essential for its effective application in the discovery and development of novel therapeutics. This guide provides the foundational, field-proven insights necessary for scientists to leverage the full potential of this valuable chemical intermediate.

References

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines. Retrieved from [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Retrieved from [Link]

  • Huang, W.-X., Liu, L.-J., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)propan-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES. Retrieved from [Link]

  • MDPI. (2022). Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties. Retrieved from [Link]

  • Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Journal of the American Chemical Society. Retrieved from [Link]

  • Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 12.4 Synthesis of Amines. Retrieved from [Link]

  • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Retrieved from [Link]

Sources

The Pyrazine Nucleus: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core

In the landscape of medicinal chemistry, the pyrazine ring stands out as a "privileged scaffold." This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the design of a wide array of therapeutic agents.[1][2] Its prevalence in clinically approved drugs is a testament to its versatile physicochemical properties and its ability to engage in critical interactions with biological targets.[1][3][4] The pyrazine nucleus is not merely a structural component; it is a functional asset that medicinal chemists leverage to fine-tune the properties of drug candidates.

The strategic incorporation of the pyrazine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The two nitrogen atoms are electron-withdrawing, which modulates the electron density of the ring and makes it a good hydrogen bond acceptor—a crucial feature for binding to enzymes and receptors.[5][6][7] This electronic nature also contributes to the metabolic stability of the molecule. Furthermore, the pyrazine moiety can serve as a bioisostere for other aromatic rings like benzene or pyridine, allowing for the optimization of a compound's properties while maintaining its core binding interactions.[8]

This guide focuses on the therapeutic potential of derivatives of the (2R)-2-Pyrazin-2-ylpropan-1-amine core. While this specific scaffold may not be the progenitor of a named class of drugs, its constituent parts—the pyrazine ring and a short chiral alkylamine sidechain—are emblematic of structural motifs found in a multitude of potent, bioactive molecules. We will explore the therapeutic applications of such structures, delve into their mechanisms of action, and provide detailed protocols for their synthesis and evaluation.

Therapeutic Applications & Mechanistic Insights

The versatility of the pyrazine scaffold has led to its incorporation in drugs targeting a wide range of diseases, including cancer, infectious diseases, and diabetes.[3][4] The following sections will explore some key therapeutic areas where pyrazine derivatives have shown significant promise.

Oncology: Targeting Kinase Signaling

A significant number of pyrazine-containing compounds have been investigated as anticancer agents, with many functioning as protein kinase inhibitors.[2][3][9] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazine ring is particularly adept at forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent and selective inhibition.[8]

Case Study: A Hypothetical Kinase Inhibitor - "Pyrazinib"

To illustrate the principles of pyrazine-based kinase inhibition, let us consider a hypothetical inhibitor, "Pyrazinib," which targets a constitutively active tyrosine kinase driving tumor growth. The (2R)-2-Pyrazin-2-ylpropan-1-amine core of Pyrazinib would be responsible for key interactions within the ATP-binding pocket of the kinase.

Mechanism of Action:

The primary amine of the propan-1-amine side chain can form a salt bridge with a conserved aspartate residue in the kinase active site, while one of the pyrazine nitrogens acts as a hydrogen bond acceptor, interacting with the backbone amide of a hinge region amino acid. The pyrazine ring itself can engage in π-stacking interactions with aromatic residues in the active site. This multi-point binding confers both high affinity and selectivity for the target kinase over other kinases in the human kinome.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ReceptorTyrosineKinase Receptor Tyrosine Kinase (RTK) DownstreamSignaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) ReceptorTyrosineKinase->DownstreamSignaling Activates Pyrazinib Pyrazinib Derivative Pyrazinib->ReceptorTyrosineKinase Binds to ATP Pocket Pyrazinib->ReceptorTyrosineKinase ATP ATP ATP->ReceptorTyrosineKinase Competes with Proliferation Tumor Cell Proliferation & Survival DownstreamSignaling->Proliferation Promotes

Caption: Pyrazinib competitively inhibits ATP binding to the RTK, blocking downstream signaling.

Central Nervous System (CNS) Disorders

The pyrazine nucleus is also found in molecules designed to cross the blood-brain barrier and act on targets within the CNS.[6] Its properties can be tuned to achieve the requisite lipophilicity and polarity for CNS penetration.

Case Study: A Hypothetical G-Protein Coupled Receptor (GPCR) Modulator

Let's envision a (2R)-2-Pyrazin-2-ylpropan-1-amine derivative designed as a partial agonist for a specific serotonin receptor subtype implicated in depression. The core scaffold would provide the key pharmacophoric elements for receptor recognition and activation.

Mechanism of Action:

The protonated amine of the side chain would form an ionic bond with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor, a common interaction for aminergic GPCRs. The pyrazine ring could then fit into a hydrophobic pocket lined by aromatic residues in other transmembrane helices, contributing to the ligand's affinity and subtype selectivity. As a partial agonist, it would stabilize a receptor conformation that leads to a sub-maximal level of downstream signaling (e.g., G-protein activation and subsequent second messenger production), thereby modulating serotonergic tone without over-stimulating the system.

Experimental Protocols

The successful development of therapeutic agents based on the (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold requires robust and reproducible experimental methods. The following sections provide detailed, step-by-step protocols for key stages of the drug discovery process.

Protocol 1: Synthesis of a (2R)-2-Pyrazin-2-ylpropan-1-amine Derivative Library

This protocol outlines a general method for the parallel synthesis of a library of N-substituted derivatives, a common strategy in the hit-to-lead phase of drug discovery.[10][11]

Objective: To generate a diverse set of analogs for structure-activity relationship (SAR) studies.

Materials:

  • (2R)-2-Pyrazin-2-ylpropan-1-amine (starting material)

  • A diverse set of carboxylic acids (R-COOH) or sulfonyl chlorides (R-SO2Cl)

  • Coupling agents (e.g., T3P, HATU, EDC/HOBt)[12]

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vials, magnetic stir plate, and stir bars

  • Purification system (e.g., automated flash chromatography or preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Reaction Setup: In a 4 mL reaction vial, dissolve (2R)-2-Pyrazin-2-ylpropan-1-amine (1.0 eq) in anhydrous DCM (2 mL).

  • Addition of Reagents (for amide coupling):

    • Add the carboxylic acid (1.1 eq).

    • Add the coupling agent, for example, propylphosphonic anhydride (T3P) (1.5 eq).[12]

    • Add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Execution: Cap the vial and stir the mixture at room temperature for 12-18 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (2 mL).

    • Extract the aqueous layer with DCM (2 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as flash chromatography on silica gel, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common high-throughput screening assay to determine the potency of synthesized compounds against a target kinase.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well white microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The data generated from the above protocols should be systematically organized to facilitate analysis and decision-making.

Table 1: Structure-Activity Relationship (SAR) Data for Pyrazinib Analogs

Compound IDR-Group ModificationKinase IC50 (nM)Cell Proliferation EC50 (µM)
PY-001H (Parent Amine)>10,000>50
PY-002Acetyl85015.2
PY-0034-Fluorobenzoyl250.8
PY-004Cyclopropylcarbonyl1504.5
PY-005Methylsulfonyl4509.8

Logical Workflow for Hit-to-Lead Optimization

The process of advancing a "hit" compound from a primary screen to a "lead" candidate involves an iterative cycle of design, synthesis, and testing.[10][11] This workflow is designed to systematically improve the properties of the initial hit to meet the criteria for a preclinical candidate.

Caption: Iterative cycle of design, synthesis, and testing in the hit-to-lead optimization process.

Conclusion

The (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutics. The pyrazine core provides a robust anchor for engaging with a multitude of biological targets, while the chiral side chain offers opportunities for fine-tuning selectivity and potency. By employing systematic synthetic strategies, robust in vitro assays, and a logical, iterative optimization process, researchers can effectively harness the therapeutic potential of this valuable chemical space. The protocols and workflows detailed in this guide provide a foundational framework for drug development professionals to explore and exploit the power of the pyrazine nucleus in their quest for new medicines.

References

  • Mini-Reviews in Medicinal Chemistry. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. [Link]

  • Ingenta Connect. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds. [Link]

  • Polycyclic Aromatic Compounds. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines. [Link]

  • European Journal of Medicinal Chemistry. (2023). Pharmacological activity and mechanism of pyrazines. [Link]

  • ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines | Request PDF. [Link]

  • PubMed. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • Bentham Science. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment. [Link]

  • Asian Journal of Pharmaceutical Sciences. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. [Link]

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • Broad Institute. (2025). Small Molecule Hit Identification and Validation. [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]

  • NIH. (n.d.). Therapeutic Potential of Small Molecules and Engineered Proteins. [Link]

  • Vipergen. (n.d.). small molecule drug discovery - Next Generation Treatment Solutions. [Link]

Sources

Technical Whitepaper: (2R)-2-Pyrazin-2-ylpropan-1-amine SAR & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of (2R)-2-Pyrazin-2-ylpropan-1-amine , a critical pharmacophore in the development of selective Serotonin 5-HT2C receptor agonists.

Executive Summary

(2R)-2-Pyrazin-2-ylpropan-1-amine (CAS: 1344261-52-4) represents a pivotal acyclic scaffold in the design of central nervous system (CNS) therapeutics, specifically targeting the Serotonin 5-HT2C receptor . Structurally, it is a


-methyl-

-heteroaryl-ethylamine, functioning as a bioisostere to the core pharmacophore found in approved anti-obesity agents like Lorcaserin (Belviq).

This molecule serves as a template for understanding the delicate balance between receptor activation (efficacy) and subtype selectivity (avoiding 5-HT2A hallucinogenic effects and 5-HT2B valvulopathy). Its pyrazine ring offers distinct physicochemical advantages over traditional phenyl-based scaffolds, including reduced lipophilicity (LogP) and altered metabolic stability.

Chemical Biology & Mechanism of Action

Structural Classification

The molecule is a chiral, acyclic amine. Its structure can be dissected into three pharmacophoric elements:

  • The Basic Amine (Propan-1-amine): A primary amine that is protonated at physiological pH, essential for ionic anchoring.

  • The Linker (Ethyl Chain): A two-carbon separation between the amine and the aromatic ring, mimicking the distance in endogenous serotonin (5-HT).

  • The Aromatic Core (Pyrazine): A nitrogen-rich heteroaromatic ring that replaces the indole of serotonin or the benzene of amphetamine.

  • The Chiral Methyl Group (C2-position): The (2R)-methyl substituent creates steric constraints that favor the active receptor conformation.

Receptor Interaction (5-HT2C)

The 5-HT2C receptor is a Gq-coupled GPCR. Upon activation, it triggers the Phospholipase C (PLC) pathway, leading to IP3 accumulation and intracellular calcium release.

  • Ionic Anchor: The protonated primary amine of (2R)-2-Pyrazin-2-ylpropan-1-amine forms a critical salt bridge with Aspartate 3.32 (D134) in Transmembrane Domain 3 (TM3) of the 5-HT2C receptor.

  • Hydrophobic Cleft: The pyrazine ring slots into a hydrophobic pocket formed by Phenylalanine 6.51 (F327) and Tryptophan 6.48 (W324) . The nitrogen atoms in the pyrazine ring reduce the electron density compared to a phenyl ring, potentially reducing

    
    -
    
    
    
    stacking strength but improving selectivity against 5-HT2A.
  • Stereochemical Lock: The (2R)-methyl group mimics the

    
    -methyl of amphetamine or the bridgehead methyl of Lorcaserin. It forces the ethylamine side chain into a gauche conformation, which is the bioactive conformation for 5-HT2C activation. The (S)-enantiomer is typically significantly less active or inactive.
    
Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this scaffold.

G Ligand (2R)-2-Pyrazin-2-ylpropan-1-amine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Ki) Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca Binds IP3R Response Satiety / Anorectic Effect Ca->Response Signaling Cascade

Caption: Signal transduction pathway for 5-HT2C activation by (2R)-2-Pyrazin-2-ylpropan-1-amine.

Structure-Activity Relationship (SAR) Deep Dive

This section analyzes how specific structural modifications to the (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold affect pharmacological potency and selectivity.

The Pyrazine Ring (Bioisosterism)

Replacing the benzene ring (found in phentermine or lorcaserin precursors) with a pyrazine ring is a strategic medicinal chemistry maneuver.

  • Lipophilicity (LogP): Pyrazine is more polar than benzene. This reduces the LogP, which can lower non-specific binding and improve the unbound fraction in the brain (

    
    ), although it may slightly reduce blood-brain barrier (BBB) permeability if too polar.
    
  • Metabolic Stability: The electron-deficient pyrazine ring is less susceptible to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes compared to electron-rich phenyl rings.

  • Selectivity: The nitrogen atoms in the pyrazine ring create specific electrostatic repulsions with residues in the 5-HT2A and 5-HT2B pockets, often enhancing the selectivity profile for 5-HT2C (essential for safety).

The Chiral Center (C2-Methyl)

The presence of the methyl group at the C2 position (beta to the amine) is the defining feature of this scaffold.

  • (R)-Configuration: The (2R) isomer aligns the methyl group away from the steric bulk of the receptor's transmembrane helices, allowing the amine to engage Asp3.32. This is consistent with the SAR of Lorcaserin , where the (R)-methyl is critical for potency.

  • (S)-Configuration: The (2S) isomer typically clashes with the receptor binding pocket, resulting in a 10-100 fold loss in potency (Ki).

  • Gem-Dimethyl: Adding a second methyl group (gem-dimethyl) at C2 often reduces potency due to steric hindrance, though it may prevent metabolic deamination.

The Amine Tail
  • Primary Amine (-NH2): Essential for maximum affinity.

  • N-Methylation: Converting to a secondary amine (-NHMe) often retains affinity but may alter intrinsic activity (efficacy). In the context of 5-HT2C, N-methylation can sometimes increase 5-HT2A affinity, which is undesirable.

  • Chain Length: Extension to a propyl chain (3 carbons between ring and amine) drastically reduces affinity, as the amine can no longer reach the Asp3.32 anchor point effectively.

Comparative SAR Data Table

Hypothetical data based on class trends for 5-HT2C agonists (e.g., Lorcaserin series).

Compound StructureConfiguration5-HT2C Ki (nM)5-HT2A Ki (nM)Selectivity (2A/2C)Functional Efficacy (EC50)
(2R)-2-Pyrazin-2-ylpropan-1-amine (R) 15 450 30x Full Agonist
(2S)-2-Pyrazin-2-ylpropan-1-amine(S)>1000>5000N/AInactive
(2R)-2-Phenylpropan-1-amine(R)12242xAgonist (Hallucinogenic risk)
Lorcaserin (Rigid Analog)(R)916018xFull Agonist

Experimental Protocols

Chemical Synthesis

The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine requires establishing the chiral center early or using chiral resolution.

Method A: Asymmetric Synthesis from 2-Acetylpyrazine

  • Condensation: React 2-acetylpyrazine with (R)-tert-butanesulfinamide to form the chiral imine (sulfinimine).

  • Reduction: Reduce the imine using NaBH4. The chiral auxiliary directs the hydride attack to yield the diastereomerically enriched amine.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield the primary amine.

  • Homologation (Alternative): If starting from the aldehyde, a Henry reaction (nitroaldol) followed by asymmetric reduction is required.

Method B: Classical Resolution

  • Synthesize racemic 2-pyrazin-2-ylpropan-1-amine via reductive amination of pyrazin-2-yl-acetone (if available) or reduction of the corresponding nitrile.

  • Resolve enantiomers using chiral HPLC or crystallization with a chiral acid (e.g., L-tartaric acid).

Synthesis Start 2-Acetylpyrazine Step1 Condensation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Start->Step1 Inter1 Chiral Sulfinimine Step1->Inter1 Step2 Reduction (NaBH4, THF, -78°C) Inter1->Step2 Inter2 Sulfinamide Intermediate Step2->Inter2 Step3 Hydrolysis (4N HCl in Dioxane) Inter2->Step3 Final (2R)-2-Pyrazin-2-ylpropan-1-amine (HCl Salt) Step3->Final

Caption: Asymmetric synthesis pathway for (2R)-2-Pyrazin-2-ylpropan-1-amine.

In Vitro Binding Assay (Radioligand)

To validate affinity (Ki):

  • Cell Line: HEK293 cells stably expressing human 5-HT2C receptors.

  • Radioligand: [125I]-DOI (Agonist) or [3H]-Mesulergine (Antagonist). Note: Agonist radioligands are preferred to detect high-affinity agonist states.

  • Protocol:

    • Incubate membrane preparations with radioligand and varying concentrations of (2R)-2-Pyrazin-2-ylpropan-1-amine (10^-10 to 10^-5 M).

    • Incubate for 60 min at 37°C.

    • Terminate by rapid filtration over GF/B filters.

    • Count radioactivity.

  • Analysis: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Functional Assay (Calcium Flux)

To validate efficacy (EC50):

  • Dye Loading: Load CHO-K1 cells expressing 5-HT2C with Fluo-4 AM (calcium indicator).

  • Stimulation: Add test compound.

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Control: Normalize response to 100% of 5-HT (Serotonin) response.

References

  • Smith, B. M., et al. (2008). "Discovery of Lorcaserin (APD356): A Selective Serotonin 5-HT2C Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry, 51(2), 305–313. Link

  • Dunlop, J., et al. (2005). "Characterization of Way-163909, a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics, 313(2), 862–869. Link

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine 2C Agonist: In Vitro and In Vivo Pharmacological Characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587. Link

  • Isaac, M., et al. (2000). "6-Chloro-2-(1-piperazinyl)pyrazine (MK-212), a 5-HT2C receptor agonist." Drugs of the Future, 25, 127.
  • ChemSrc Database. (2025).[1][2] "2-(Pyrazin-2-yl)propan-1-amine | CAS#:1344261-52-4."[1][3][4] Link

Sources

Role of Chiral Pyrazine Amines in Medicinal Chemistry

[1]

Executive Summary

The incorporation of chiral amines at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

1physicochemical modulationmetabolic stabilityvector control

Part 1: Structural & Physicochemical Rationale[3]

The "Pyrazine Effect" on Basicity and Lipophilicity

Replacing a phenyl or pyridine ring with a pyrazine is a classic bioisosteric replacement, but the addition of a chiral

  • pKa Modulation: The pyrazine ring is significantly less basic (pKa ~0.6) than pyridine (pKa ~5.2). When an amine is attached at the

    
    -position (benzylic-like), the electron-deficient nature of the pyrazine ring reduces the basicity of the exocyclic amine via inductive effects. This is critical for:
    
    • CNS Penetration: Reducing the fraction of ionized drug at physiological pH.

    • Solubility: Maintaining a balance where the molecule is not "too greasy" (lipophilic) but avoids the high solvation penalty of highly basic centers.

  • Lipophilicity (LogD): The introduction of the second nitrogen lowers the LogP by approximately 1.0–1.2 units compared to the phenyl analog. This helps keep lead compounds within the "Golden Triangle" of physicochemical space.

Conformational Restriction and Selectivity

Chiral centers adjacent to the aromatic ring act as "conformational locks."

  • The Methyl Clamp: A methyl group at the chiral center (e.g., 1-(pyrazin-2-yl)ethanamine) restricts rotation around the

    
     bond.[1]
    
  • Vector Projection: In kinase inhibitors, this directs the amine (often part of a hinge-binding motif or solvent-front interaction) into a precise trajectory, improving selectivity against homologous isoforms.

Gcluster_0Physicochemical Driverscluster_1Structural Driverscluster_2Clinical OutcomeP1Pyrazine Core(Electron Deficient)P2Lower pKa(vs Pyridine)P1->P2P3Reduced LogDP1->P3O1Improved CNSPenetrationP2->O1Reduced IonizationS1Chiral Alpha-MethylS2ConformationalLockS1->S2S3MetabolicBlockingS1->S3Blocks CYP450O2Kinase Selectivity(Vector Control)S2->O2Rigid GeometryO3Extended Half-life(t1/2)S3->O3

Figure 1: Causal relationship between pyrazine structural features and medicinal chemistry outcomes.

Part 2: Synthetic Methodologies

Synthesizing chiral

Ellman's AuxiliaryTransaminases
Chemical Route: Ellman's Sulfinamide Strategy

This is the industry standard for generating chiral amines with high enantiomeric excess (>98% ee). The tert-butanesulfinyl group serves as both a chiral directing group and an activating group for the imine.

Mechanism:

  • Condensation: Pyrazinyl ketone + (R)-t-butylsulfinamide

    
     Chiral N-sulfinyl imine.[1]
    
  • Reduction: Diastereoselective reduction (using NaBH4 or L-Selectride) establishes the stereocenter.[1]

  • Cleavage: Acidic hydrolysis yields the chiral amine salt.

Biocatalytic Route: -Transaminases

For scale-up, biocatalysis is superior due to the elimination of transition metals and heavy protecting groups.[1]

  • Enzyme:

    
    -Transaminases (TA) require Pyridoxal-5'-phosphate (PLP).[1]
    
  • Equilibrium Shift: Using isopropyl amine as the amine donor (with acetone byproduct removal) or an LDH/GDH coupled system to drive the reaction to completion.

Synthesiscluster_ChemRoute A: Ellman Chemistrycluster_BioRoute B: BiocatalysisStartPyrazinyl Ketone(Prochiral)StepA1Condensation(Ti(OEt)4, (R)-t-BS)Start->StepA1StepB1Transaminase (ATA)PLP CofactorStart->StepB1StepA2Sulfinyl ImineStepA1->StepA2StepA3Diastereoselective Reduction(L-Selectride or NaBH4)StepA2->StepA3StepA4Acid Hydrolysis(HCl/MeOH)StepA3->StepA4EndChiral Alpha-Pyrazine Amine(>98% ee)StepA4->EndStepB2Amine Donor(Isopropylamine -> Acetone)StepB1->StepB2Cofactor CycleStepB1->End

Figure 2: Comparison of Chemical (Ellman) vs. Biocatalytic synthetic workflows.

Part 3: Medicinal Chemistry Case Studies

Case Study 1: Imidazo[1,2-a]pyrazine Kinase Inhibitors

The imidazo[1,2-a]pyrazine core is a privileged scaffold in kinase inhibition (e.g., Entospletinib, various Aurora kinase inhibitors).[2]

  • Challenge: Early generation inhibitors often suffered from poor metabolic stability due to rapid oxidation of the benzylic carbon attached to the solubilizing amine tail.

  • Solution: Introduction of a chiral methyl group (creating the chiral pyrazine amine motif) at the benzylic position.

    • Effect: The steric bulk of the methyl group hinders CYP450 approach (specifically CYP3A4).

    • Result: In a series of CSNK2A inhibitors, this modification increased metabolic half-life (

      
      ) from <15 min to >2 hours in microsomes while maintaining nanomolar potency [1].
      
Case Study 2: Selectivity via Vector Control

In the development of Mps1 (TTK) inhibitors , researchers utilized the chiral 1-(pyrazin-2-yl)ethylamine moiety.[1]

  • Mechanism: The chiral center forces the solubilizing tail to exit the ATP pocket at a specific angle (approx 109.5° vector), avoiding steric clash with the "gatekeeper" residue of the kinase.

  • Outcome: The (S)-enantiomer showed 100-fold greater selectivity over off-target kinases compared to the achiral benzylamine analog [2].[1]

Part 4: Experimental Protocols

Protocol: Asymmetric Synthesis of (S)-1-(pyrazin-2-yl)ethanamine (Ellman Method)[2]

Objective: Synthesis of >98% ee chiral amine from 2-acetylpyrazine.

Reagents:

  • 2-Acetylpyrazine (1.0 equiv)[1]

  • (R)-2-methylpropane-2-sulfinamide (1.1 equiv)[1]

  • Titanium(IV) ethoxide (2.0 equiv)

  • THF (anhydrous)

  • Sodium borohydride (NaBH4)

Step-by-Step Workflow:

  • Imine Formation:

    • To a flame-dried flask under

      
      , add 2-acetylpyrazine (10 mmol) and (R)-t-butylsulfinamide (11 mmol) in dry THF (50 mL).
      
    • Add

      
       (20 mmol) dropwise. Note: The solution will turn slightly yellow/orange.
      
    • Reflux at 70°C for 16 hours. Monitor by TLC (conversion is usually >95%).

    • Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through Celite. Extract filtrate with EtOAc. Dry (

      
      ) and concentrate.
      
  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in dry THF (50 mL) and cool to -48°C (using MeCN/dry ice bath). Crucial: Lower temperature improves diastereoselectivity (dr).

    • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 30 mins. Stir for 3 hours at -48°C.

    • Quench: Add saturated

      
       solution slowly. Warm to RT.
      
    • Extract with EtOAc. The product is the sulfinamide intermediate.

  • Amine Deprotection:

    • Dissolve intermediate in MeOH (20 mL).

    • Add 4M HCl in dioxane (5 mL). Stir at RT for 1 hour.

    • Concentrate to dryness. Triturate with

      
       to obtain the (S)-1-(pyrazin-2-yl)ethanamine dihydrochloride  as a white solid.[1]
      

Quality Control:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

  • NMR: Verify absence of

    
    -butyl peak at 1.2 ppm.
    

Part 5: Future Outlook

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PubMed Central. [Link][1]

  • Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. [Link]

  • AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase. MDPI. [Link][1]

  • Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. [Link][1]

  • Transaminases for chiral amine synthesis. PubMed. [Link]

Bioisosteric Applications of (2R)-2-Pyrazin-2-ylpropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Pyrazin-2-ylpropan-1-amine (CAS 1344261-52-4) represents a high-value bioisosteric scaffold in modern medicinal chemistry. Structurally, it is the pyrazine analog of the privileged (2R)-


-methylphenethylamine  moiety. This scaffold offers a strategic advantage in lead optimization by combining the conformational restriction of the chiral 

-methyl group with the favorable physicochemical properties of the pyrazine ring.

This guide details the application of this moiety to modulate lipophilicity (LogP), enhance metabolic stability, and introduce novel hydrogen-bonding vectors in CNS and kinase inhibitor programs.

Physicochemical Profile & Bioisosteric Rationale

The transition from a phenyl ring to a pyrazine ring induces profound changes in the electronic and physical landscape of the molecule. The (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold serves as a "polar isostere" of traditional amphetamine-like building blocks.

Comparative Physicochemical Data
PropertyPhenyl Analog ((2R)-

-Methylphenethylamine)
Pyrazine Analog ((2R)-2-Pyrazin-2-ylpropan-1-amine)Impact on Drug Design
LogP (Calc) ~1.8 - 2.1~0.3 - 0.5Significant reduction in lipophilicity; reduces non-specific binding and risk of phospholipidosis.
TPSA 26 Ų~52 ŲIncreased polar surface area improves solubility but may require optimization for BBB penetration.
pKa (Conj. Acid) ~9.8 (Amine)~9.2 (Amine), ~0.6 (Pyrazine N)Reduced basicity of the primary amine; Pyrazine nitrogens are very weak bases but good H-bond acceptors.
H-Bond Acceptors 1 (Amine)3 (Amine + 2 Pyrazine Ns)New vectors for interaction with Ser/Thr/Tyr residues in binding pockets.
Metabolic Liability High (Para-hydroxylation, benzylic oxidation)Low (Pyrazine ring is resistant to oxidative metabolism; N-oxidation possible but slower).
Mechanism of Action: The "Magic Methyl" Effect

The (2R)-methyl group at the


-position is not merely a lipophilic spacer; it introduces a conformational kink .
  • Conformational Restriction: The methyl group biases the ethylamine chain into a gauche conformation relative to the aromatic ring, often matching the bioactive conformation required for GPCRs (e.g., 5-HT2C, TAAR1).

  • Metabolic Blockade: The branching hinders access of MAO (Monoamine Oxidase) enzymes to the adjacent amine, prolonging half-life compared to linear ethylamines.

Synthetic Methodology

The synthesis of the enantiopure (2R) isomer is non-trivial due to the risk of racemization at the benzylic-like position. The most robust protocol involves the asymmetric reduction of a nitroalkene precursor.

Protocol A: Stereoselective Synthesis via Nitroalkene Reduction

This pathway avoids the use of expensive chiral auxiliaries by utilizing asymmetric catalysis or chiral resolution.

Step 1: Henry Reaction & Dehydration

Reagents: 2-Acetylpyrazine, Nitromethane, Ammonium Acetate.

  • Combine 2-acetylpyrazine (1.0 eq) and nitromethane (5.0 eq) with ammonium acetate (0.5 eq) in acetic acid.

  • Reflux for 4-6 hours. The reaction proceeds through the

    
    -hydroxy nitro intermediate, which dehydrates in situ to form (E)-2-(1-methyl-2-nitrovinyl)pyrazine .
    
  • Purification: Concentrate and recrystallize from ethanol/hexanes. The alkene geometry is typically E.

Step 2: Asymmetric Reduction

Reagents: Trichlorosilane (


), Chiral Lewis Base Catalyst (e.g., (S)-Valine-derived formamide), followed by reduction of the nitro group.
Note: Direct catalytic hydrogenation of pyrazine-containing nitroalkenes can be challenging due to catalyst poisoning by pyrazine nitrogens. A two-step reduction is often preferred.

Alternative Robust Pathway (Racemic Synthesis + Resolution):

  • Reduction: Treat the nitroalkene with

    
     / 
    
    
    
    or
    
    
    in THF at 0°C to yield the racemic amine.
  • Resolution:

    • Dissolve racemic amine in hot ethanol.

    • Add 0.5 eq of (L)-(+)-Tartaric acid .

    • Allow to crystallize slowly. The diastereomeric salt of the (2R)-amine typically crystallizes first (verify by XRD or optical rotation).

    • Recrystallize to constant melting point.

    • Free base: Treat salt with 1N NaOH and extract with DCM.

Visualization: Synthetic Workflow

Synthesis Start 2-Acetylpyrazine Inter1 (E)-Nitroalkene Intermediate Start->Inter1 CH3NO2, NH4OAc Reflux (Henry) Racemic Racemic 2-Pyrazin-2-ylpropan-1-amine Inter1->Racemic LiAlH4, THF Reduction Resolution Chiral Resolution (L-Tartaric Acid) Racemic->Resolution Salt Formation Final (2R)-2-Pyrazin-2-ylpropan-1-amine Resolution->Final 1. Crystallization 2. NaOH (Free Base)

Caption: Step-wise synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine via Henry reaction and classical resolution.

Strategic Applications in Drug Discovery

Application 1: GPCR Agonist Optimization (5-HT2C / TAAR1)

In the development of selective 5-HT2C agonists (e.g., for obesity or CNS disorders), the "phenethylamine" pharmacophore is classic. However, phenyl rings often suffer from rapid CYP2D6 metabolism.

  • Strategy: Replace the phenyl ring of a lead candidate (e.g., a lorcaserin fragment analog) with pyrazine.

  • Benefit: The pyrazine nitrogens reduce electron density, making the ring resistant to oxidation. The LogP drop reduces brain tissue accumulation (reducing CNS toxicity risks) while maintaining sufficient BBB permeability for efficacy.

Application 2: Kinase Inhibitor "Hinge" Binders

Many kinase inhibitors utilize an amine to form a salt bridge with a conserved Asp/Glu residue, while an aromatic group creates hydrophobic contacts.

  • Strategy: Use (2R)-2-Pyrazin-2-ylpropan-1-amine as a fragment. The primary amine binds the catalytic lysine or glutamate. The pyrazine ring sits in the hydrophobic pocket but offers a specific H-bond acceptor (N4) to interact with a backbone amide or a water molecule in the solvent front.

  • Advantage: The chirality allows the molecule to vector the rest of the inhibitor specifically into the "back pocket" or "solvent channel," improving selectivity over achiral analogs.

Visualization: Bioisosteric Design Logic

Bioisostere Phenyl Phenyl Scaffold (Lipophilic, CYP-labile) Pyrazine Pyrazine Scaffold (Polar, Metabolic Stability) Phenyl->Pyrazine Bioisosteric Replacement (N-scan) Target Target Binding Pocket (GPCR/Kinase) Phenyl->Target Hydrophobic Interaction High LogP Pyrazine->Target H-Bond Acceptor + Hydrophobic Lower LogP

Caption: Logic flow for replacing phenyl with pyrazine to optimize binding and physicochemical properties.

Experimental Protocols

Protocol B: Metabolic Stability Assay (Microsomal)

To validate the bioisosteric advantage, compare the intrinsic clearance (


) of the pyrazine analog vs. the phenyl analog.
  • Preparation: Prepare 10 mM DMSO stocks of (2R)-2-Pyrazin-2-ylpropan-1-amine and its phenyl analog.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • 
      .
      
    • Expectation: The pyrazine analog should show >2-fold stability improvement over the phenyl analog.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Pyrazine physicochemical properties).
  • PubChem Compound Summary. (2025). 2-(Pyrazin-2-yl)propan-1-amine. CID 56965683. Link

  • ChemSrc. (2025). 2-(Pyrazin-2-yl)propan-1-amine | CAS 1344261-52-4. Link

Methodological & Application

Synthesis Protocols for (2R)-2-Pyrazin-2-ylpropan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Introduction

(2R)-2-Pyrazin-2-ylpropan-1-amine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a stereocenter adjacent to a pyrazine ring, makes it a valuable building block for the synthesis of complex bioactive molecules. The pyrazine heterocycle is a key pharmacophore in numerous approved drugs, and the introduction of a chiral amine substituent can profoundly influence pharmacological activity and specificity.[1] This guide provides detailed protocols for the synthesis of this important chiral amine, targeting researchers, scientists, and professionals in drug development. We will explore both cutting-edge catalytic methods and classical synthetic approaches, offering a comprehensive overview of viable synthetic strategies. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.

Synthetic Strategies: An Overview

The synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine presents the key challenge of controlling the stereochemistry at the C2 position of the propan-1-amine side chain. This guide details two primary, highly effective strategies to achieve this:

  • Asymmetric Reductive Amination (Chemo-catalytic Approach): A direct, atom-economical method that converts a prochiral ketone into the target chiral amine using a chiral metal catalyst.

  • Biocatalytic Transamination (Enzymatic Approach): A green and highly selective method that employs an amine transaminase (ATA) enzyme to perform the asymmetric amination.

A third, classical approach using a chiral auxiliary is also discussed as a viable alternative.

Chemo-catalytic Approach: Asymmetric Reductive Amination

This strategy is based on the direct asymmetric reductive amination of 2-acetylpyrazine. This reaction is analogous to the highly enantioselective reductive amination of 2-acetylpyridines, a closely related class of substrates.[2] The reaction proceeds via the in-situ formation of an imine from 2-acetylpyrazine and an ammonia source, which is then reduced enantioselectively by a chiral catalyst.

Proposed Reaction Scheme:

2-Acetylpyrazine 2-Acetylpyrazine IntermediateImine [Intermediate Imine] 2-Acetylpyrazine->IntermediateImine TargetMolecule (2R)-2-Pyrazin-2-ylpropan-1-amine IntermediateImine->TargetMolecule 2-Acetylpyrazine 2-Acetylpyrazine TargetMolecule (2R)-2-Pyrazin-2-ylpropan-1-amine 2-Acetylpyrazine->TargetMolecule AmineDonor Isopropylamine Byproduct Acetone AmineDonor->Byproduct 2-Acetylpyrazine 2-Acetylpyrazine ChiralImine [Chiral Imine Intermediate] 2-Acetylpyrazine->ChiralImine ChiralAuxiliary Chiral Auxiliary (e.g., (R)-2-amino-1-phenylethanol) ReducedIntermediate [Reduced Intermediate] ChiralImine->ReducedIntermediate Diastereoselective Reduction (e.g., NaBH4) TargetMolecule (2R)-2-Pyrazin-2-ylpropan-1-amine ReducedIntermediate->TargetMolecule Auxiliary Cleavage (e.g., Hydrogenolysis)

Sources

Asymmetric synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine . While direct catalytic asymmetric methods exist, they often require expensive transition metal ligands (Rh/Ru-BINAP) and high-pressure hydrogenation equipment. This guide prioritizes a Classical Resolution approach via diastereomeric salt formation, which offers superior reliability, enantiomeric excess (ee >99%), and cost-effectiveness for gram-to-kilogram scale synthesis.

The protocol follows a three-stage workflow:

  • Precursor Assembly: C-Alkylation of pyrazin-2-ylacetonitrile.

  • Functional Group Transformation: Catalytic reduction of the nitrile to the primary amine.

  • Chiral Resolution: Optical resolution using L-(+)-Tartaric acid to isolate the (2R) enantiomer.

Retrosynthetic Analysis & Strategy

The target molecule possesses a chiral center at the C2 position (beta to the amine). The strategic disconnection relies on the commercially available 2-(Pyrazin-2-yl)acetonitrile .

  • Step 1 (C-C Bond Formation): Introduction of the methyl group via base-mediated alkylation.

  • Step 2 (Reduction): Conversion of the nitrile to the primary amine.

  • Step 3 (Stereocontrol): Resolution of the racemate. This method is selected over asymmetric hydrogenation for its operational simplicity and proven success with structurally homologous "beta-methyl-arylethylamine" scaffolds (e.g., Lorcaserin intermediates).

Retrosynthesis Target (2R)-2-Pyrazin-2-ylpropan-1-amine (Target) Racemate (±)-2-Pyrazin-2-ylpropan-1-amine (Racemic Mixture) Target->Racemate Optical Resolution (L-Tartaric Acid) Nitrile 2-(Pyrazin-2-yl)propanenitrile (Precursor) Racemate->Nitrile Reduction (Raney Ni / H2) Starting 2-(Pyrazin-2-yl)acetonitrile (Starting Material) Nitrile->Starting Alkylation (NaH, MeI)

Figure 1: Retrosynthetic strategy prioritizing the resolution of a racemic intermediate derived from pyrazin-2-ylacetonitrile.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 2-(Pyrazin-2-yl)propanenitrile

Objective: Mono-methylation of the active methylene group.

  • Reagents: 2-(Pyrazin-2-yl)acetonitrile (1.0 equiv), Sodium Hydride (60% dispersion, 1.1 equiv), Methyl Iodide (1.05 equiv), THF (Anhydrous).

  • Mechanism: Deprotonation of the alpha-carbon forms a resonance-stabilized carbanion, which attacks the methyl iodide.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, thermometer, and addition funnel.

  • Deprotonation: Charge with NaH (1.1 equiv) and wash with dry hexanes (2x) to remove mineral oil. Suspend in anhydrous THF (10 mL/g substrate) and cool to 0°C.

  • Addition: Dropwise add a solution of 2-(Pyrazin-2-yl)acetonitrile in THF over 30 minutes. The solution will turn dark (deep red/brown) indicating anion formation. Stir for 1 hour at 0°C.

  • Alkylation: Add Methyl Iodide (1.05 equiv) dropwise, keeping internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 1:1 EtOAc/Hexane).

  • Workup: Quench with saturated NH4Cl (carefully). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) is critical to remove any gem-dimethyl byproduct.

    • Target Yield: 75-85%.

Phase 2: Reduction to (±)-2-Pyrazin-2-ylpropan-1-amine

Objective: Chemoselective reduction of the nitrile without reducing the pyrazine ring.

  • Reagents: Raney Nickel (Active catalyst), Hydrogen gas (Balloon or 50 psi), Methanol/Ammonia (7M NH3 in MeOH).

  • Critical Note: Pyrazines are susceptible to ring reduction under harsh conditions. Raney Nickel is preferred over Pd/C for nitrile-to-amine conversions to avoid secondary amine formation and ring saturation.

Protocol:

  • Setup: Use a Parr shaker or high-pressure autoclave for scale >10g. For smaller scale, a balloon is sufficient but slower.

  • Mixture: Dissolve the nitrile from Phase 1 in 7M NH3 in MeOH (10 mL/g). The ammonia suppresses the formation of secondary amine dimers.

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate). Safety: Raney Ni is pyrophoric; keep wet.

  • Hydrogenation: Purge with N2, then H2. Shake/stir under H2 (50 psi preferred) at RT for 12-24 hours.

  • Filtration: Filter through a celite pad (keep wet with MeOH to prevent fire). Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The residue is the crude racemic amine.

    • Target Yield: 90-95%.[1]

Phase 3: Optical Resolution (The "Lorcaserin" Method)

Objective: Isolation of the (2R)-enantiomer using diastereomeric salt crystallization. Rationale: Based on the structural analogy to (R)-2-(3-chlorophenyl)propan-1-amine (Lorcaserin intermediate), L-(+)-Tartaric acid is the resolving agent of choice for the (R)-amine.

Protocol:

  • Salt Formation: Dissolve the crude racemic amine (1.0 equiv) in Ethanol (10 mL/g).

  • Addition: Add a solution of L-(+)-Tartaric acid (1.0 equiv) in hot Ethanol.

  • Crystallization: Heat the mixture to reflux until clear, then allow to cool slowly to RT. Let stand at 4°C overnight.

  • Harvest: Filter the white precipitate. This is the diastereomeric salt enriched in the (2R)-amine.

  • Recrystallization (Critical): Recrystallize the salt from Ethanol/Water (95:5) 1-2 times until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the purified salt in DCM. Add 2M NaOH (aq) and stir vigorously. Separate the organic layer, dry (Na2SO4), and concentrate to yield the pure (2R)-2-Pyrazin-2-ylpropan-1-amine .[1]

Quality Control & Validation

Enantiomeric Excess Determination (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrazine absorption).

  • Expected Result: The (2R) enantiomer typically elutes second on OD-H columns (verify with racemic standard). Target ee > 98%.

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%C18 Reverse Phase
Chiral Purity (ee) > 99.0%Chiral HPLC (OD-H)
1H NMR (CDCl3) δ 8.5 (m, 3H, Py), 3.1 (m, 1H, CH), 2.9 (d, 2H, CH2N), 1.3 (d, 3H, Me)400 MHz NMR

Process Workflow Diagram

Workflow Start Start: 2-(Pyrazin-2-yl)acetonitrile Step1 Step 1: Methylation (NaH, MeI, THF, 0°C) Start->Step1 Check1 QC: Check for gem-dimethyl (TLC/NMR) Step1->Check1 Step2 Step 2: Hydrogenation (Raney Ni, H2, NH3/MeOH) Check1->Step2 Pass Step3 Step 3: Salt Formation (L-(+)-Tartaric Acid, EtOH) Step2->Step3 Step4 Step 4: Recrystallization (EtOH/H2O) Step3->Step4 Final Final: (2R)-2-Pyrazin-2-ylpropan-1-amine (>99% ee) Step4->Final

Figure 2: Step-by-step experimental workflow for the synthesis and resolution.

Troubleshooting & Optimization

  • Issue: Low Yield in Methylation.

    • Cause: Di-methylation (formation of quaternary carbon).

    • Fix: Ensure temperature is strictly <5°C during MeI addition. Use a slight deficit of MeI (0.95 equiv) and recycle starting material if necessary.

  • Issue: Pyrazine Ring Reduction.

    • Cause: Over-hydrogenation.

    • Fix: Monitor H2 uptake precisely. Stop reaction immediately upon theoretical uptake. Avoid PtO2 or Pd/C in acidic media; stick to Raney Ni in ammoniacal methanol.

  • Issue: Poor Resolution.

    • Cause: Incorrect solvent ratio.

    • Fix: If precipitate is amorphous, add small amounts of water to the ethanol to induce crystallization. If L-Tartaric acid fails, screen (S)-Mandelic acid or N-Acetyl-L-leucine .

References

  • Analogous Resolution Protocol (Lorcaserin): Smith, B. et al. "A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin."[2][3] ResearchGate.[4]

  • Pyrazine Functionalization: "Synthesis of substituted pyrazines." U.S. Patent 9,458,115.[5]

  • Chiral Amine Resolution Guide: "Chiral Amines in Asymmetric Synthesis." MilliporeSigma Application Notes.

  • Catalytic Hydrogenation of N-Heterocycles: "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation." Organic Chemistry Frontiers.

Sources

Application Notes and Protocols for Asymmetric Reductive Amination Utilizing (2R)-2-Pyrazin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Chiral Pyrazine-Containing Amines in Modern Drug Discovery

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, as the stereochemistry of amine-containing molecules is often critical to their biological activity and safety profile.[1][2] Chiral amines are integral components of a vast array of pharmaceuticals, acting as key intermediates or forming the core of the final active pharmaceutical ingredient (API).[3] Among the diverse scaffolds used in medicinal chemistry, the pyrazine ring holds a privileged position.[4][5] Pyrazine derivatives are found in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

The incorporation of a chiral amine functionality onto a pyrazine core, as in the case of (2R)-2-Pyrazin-2-ylpropan-1-amine , offers a powerful strategy for the synthesis of novel, high-value molecular entities. This specific chiral amine can serve as a versatile building block, enabling the construction of complex molecules with precise stereochemical control. Reductive amination stands out as one of the most efficient and widely used methods for the formation of carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from readily available carbonyl compounds and amines.[8] This application note provides a detailed guide to the principles and practice of asymmetric reductive amination using (2R)-2-Pyrazin-2-ylpropan-1-amine, offering protocols and insights for researchers in drug discovery and organic synthesis.

The Power of Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful transformation that converts a prochiral ketone or aldehyde into a chiral amine with high enantiomeric excess.[9] This can be achieved through several strategies, including the use of chiral catalysts or, as is the focus of this guide, the use of a chiral amine as a directing group or building block.[8] The reaction proceeds through the formation of a transient imine or iminium ion intermediate, which is then reduced in situ. The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride attack on this intermediate, which is influenced by the stereocenter present in the chiral amine.

The use of a chiral amine like (2R)-2-Pyrazin-2-ylpropan-1-amine in reductive amination can serve two primary purposes:

  • As a Chiral Auxiliary: The chiral amine can be temporarily incorporated into a molecule to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

  • As a Chiral Building Block: The chiral amine is directly incorporated into the final target molecule, contributing its inherent stereochemistry to the overall structure. This is a highly atom-economical approach to building chiral complexity.

Synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine: A Proposed Approach

A potential synthetic strategy is outlined below:

  • Synthesis of Racemic 2-Pyrazin-2-ylpropan-1-amine:

    • Reaction of 2-acetylpyrazine with a suitable nitrogen source (e.g., ammonia or a protected amine) under reductive amination conditions would yield the racemic amine.

    • Alternatively, a multi-step synthesis could involve the conversion of 2-acetylpyrazine to an oxime, followed by reduction.

  • Chiral Resolution:

    • The racemic amine can be resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts.[11]

    • These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

    • Subsequent treatment of the desired diastereomeric salt with a base will liberate the enantiomerically pure (2R)-2-Pyrazin-2-ylpropan-1-amine.

Physicochemical Properties of Pyrazinylalkylamines

While specific data for (2R)-2-Pyrazin-2-ylpropan-1-amine is not extensively documented, the general properties of similar pyrazine-containing amines can be inferred.

PropertyTypical Value/Characteristic
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Generally elevated due to the pyrazine ring and amine functionality
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)
Basicity (pKa) The pyrazine ring is weakly basic, while the primary amine is more basic.

Reductive Amination Protocol using (2R)-2-Pyrazin-2-ylpropan-1-amine

This section provides a general, step-by-step protocol for the reductive amination of a ketone or aldehyde with (2R)-2-Pyrazin-2-ylpropan-1-amine. The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity for iminium ions over carbonyls, and tolerance of a wide range of functional groups.

General Protocol

Materials:

  • (2R)-2-Pyrazin-2-ylpropan-1-amine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst for imine formation with ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and (2R)-2-Pyrazin-2-ylpropan-1-amine (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.5 M).

  • If starting with a ketone, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM).

The purified product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the newly formed amine.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral HPLC or SFC: To determine the diastereomeric or enantiomeric excess of the product.

Key Reaction Parameters for Reductive Amination

ParameterRecommended Conditions and Considerations
Solvent Anhydrous, non-protic solvents such as DCM, DCE, or THF are preferred.
Reducing Agent Sodium triacetoxyborohydride is highly recommended. Other options include sodium cyanoborohydride (more toxic) or catalytic hydrogenation.
Stoichiometry A slight excess of the amine (1.1-1.2 eq) is often used to ensure complete consumption of the carbonyl compound.
Temperature Most reductive aminations with NaBH(OAc)₃ proceed efficiently at room temperature.
Reaction Time Typically ranges from 2 to 24 hours, depending on the reactivity of the substrates.
pH The reaction is generally tolerant of neutral to slightly acidic conditions. Acetic acid can be used to catalyze imine formation, particularly with less reactive ketones.

Visualizing the Process

Experimental Workflow

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aldehyde/Ketone and (2R)-2-Pyrazin-2-ylpropan-1-amine solvent Add Anhydrous Solvent (DCM/DCE) start->solvent acid Add Acetic Acid (optional for ketones) solvent->acid reducing_agent Add NaBH(OAc)₃ acid->reducing_agent stir Stir at Room Temperature (2-24h) reducing_agent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for Reductive Amination.

Reaction Mechanism

Reductive_Amination_Mechanism Reductive Amination Mechanism carbonyl R¹(C=O)R² hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack amine (2R)-2-Pyrazin-2-ylpropan-1-amine amine->hemiaminal iminium Iminium Ion Intermediate hemiaminal->iminium -H₂O product Chiral Amine Product iminium->product + [H⁻] (from NaBH(OAc)₃)

Sources

Application Note: Precision Peptide Coupling of Pyrazine Propanamines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of pyrazine-containing peptidomimetics. It addresses the specific chemo-structural challenges of coupling carboxylic acids to pyrazine propanamines (e.g., 3-(pyrazin-2-yl)propan-1-amine).

Executive Summary

Coupling carboxylic acids to pyrazine propanamines presents a unique intersection of challenges. While the primary amine on the propyl chain is sufficiently nucleophilic (unlike the electron-deficient aminopyrazine), the pyrazine ring introduces significant solubility issues, potential for metal chelation, and "streaking" during purification due to its amphiphilic nature.

This guide moves beyond generic "amide coupling" recipes. It provides two distinct, field-validated protocols: Method A (HATU) for high-throughput/complex scaffolds and Method B (T3P) for scalable, low-epimerization synthesis.

Chemo-Structural Analysis

Before selecting a reagent, one must understand the substrate's behavior in solution.

The "Pyrazine Paradox"
  • Nucleophilicity: The amine in a propanamine chain is aliphatic (

    
    ). It is not  electron-deficient. Standard activation is usually sufficient.
    
  • Solubility (The Real Killer): Pyrazines are highly polar but lipophilic enough to dissolve in DCM. However, once coupled to a peptide/drug scaffold, the resulting amide often exhibits poor solubility in both ether (preventing precipitation) and water (preventing easy extraction), often forming "oils" that trap impurities.

  • Ring Basicity: The pyrazine ring nitrogens are very weakly basic (

    
    ). They rarely interfere with base-mediated coupling (DIPEA/TEA) but can coordinate with metal catalysts or Lewis acids, making methods like 
    
    
    
    or Boronic acid catalysis unsuitable.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific substrate.

CouplingDecision Start Start: Analyze Substrate IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral Scale Reaction Scale? IsChiral->Scale No MethodB Method B: T3P/Pyridine (Clean Profile, Low Epimerization) IsChiral->MethodB Yes (Critical) Sterics Steric Hindrance? Scale->Sterics < 100 mg Scale->MethodB > 1 gram MethodA Method A: HATU/DIPEA (High Yield, Fast) Sterics->MethodA Moderate MethodC Method C: Acid Chloride (Extreme Sterics Only) Sterics->MethodC Extreme (Tertiary Centers)

Figure 1: Strategic decision tree for reagent selection based on substrate chirality and scale.

Experimental Protocols

Method A: High-Efficiency Coupling (HATU)

Best for: Small scale (<100 mg), sterically hindered acids, or when yield is the only priority. Mechanism: HATU generates a highly reactive O-azabenzotriazolyl active ester. The 7-nitrogen on the HATU ring provides a "neighboring group effect" that accelerates amine attack, crucial for overcoming the entropic penalty of the flexible propanamine chain.

Reagents
  • Carboxylic Acid: 1.0 equiv[1][2]

  • Pyrazine Propanamine: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv

  • Solvent: Anhydrous DMF or DMA (DCM is often poor for HATU solubility).

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may yellow slightly.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.

    • Checkpoint: Do not wait >20 mins; the active ester can hydrolyze or rearrange.

  • Coupling: Add the Pyrazine Propanamine (1.2 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1][3]

    • Success Marker: Look for the disappearance of the HATU byproduct peak (tetramethylurea) and the acid.

  • Quench: Dilute with EtOAc (10x volume). Wash with saturated

    
      (2x), then saturated 
    
    
    
    (2x), then Brine (1x).
    • Warning: Pyrazines are water-soluble. If the product does not partition into EtOAc, switch to DCM/Isopropanol (3:1) for extraction.

Method B: The "Clean" Coupling (T3P)

Best for: Scale-up (>1g), epimerization-sensitive chiral acids, and easy purification.[4] Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activating agent. It does not produce "insoluble urea" byproducts (like EDC/DCC) or difficult-to-remove active esters (like HOBt). All byproducts are water-soluble.

Reagents
  • Carboxylic Acid: 1.0 equiv[1][2]

  • Pyrazine Propanamine: 1.1 equiv

  • T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

  • Base: Pyridine (Preferred) or DIPEA. Pyridine suppresses epimerization significantly better than DIPEA with T3P.

  • Solvent: EtOAc, Me-THF, or DCM.

Step-by-Step Procedure
  • Slurry: Combine Carboxylic Acid (1.0 equiv) and Pyrazine Propanamine (1.1 equiv) in EtOAc (or DCM if solubility is an issue).

  • Base: Add Pyridine (3.0 – 4.0 equiv). Cool to 0°C.[5]

  • Addition: Dropwise add T3P solution (1.5 equiv).

    • Exotherm Control: T3P addition is exothermic. Maintain temp < 5°C during addition.

  • Ramp: Allow the mixture to warm to RT naturally. Stir for 2–12 hours.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.

    • Separate layers.[6]

    • Wash organic layer with 0.5 M HCl (removes excess pyridine and unreacted pyrazine amine).

    • Wash with 10% NaOH (removes unreacted acid and T3P byproducts).

    • Result: The organic layer usually contains pure product requiring no chromatography.

Comparative Data Analysis

FeatureMethod A (HATU)Method B (T3P)Traditional (EDC/HOBt)
Reaction Speed Very Fast (< 2h)Moderate (4-12h)Slow (12-24h)
Epimerization Risk ModerateVery Low Moderate
Purification Chromatography usually requiredExtraction often sufficient Urea removal is difficult
Pyrazine Compatibility HighHighMedium (Urea byproducts trap pyrazines)
Cost HighModerateLow

Purification & Troubleshooting (The Pyrazine Factor)

Pyrazine derivatives often "streak" on silica gel due to the interaction between the basic ring nitrogens and the acidic silanols.

The "Buffered Eluent" Trick

If your product streaks or sticks to the column during Flash Chromatography:

  • Do not use plain MeOH/DCM.

  • Use: DCM / MeOH /

    
      (90 : 10 : 1).
    
    • The ammonia competes for the silanol sites, allowing the pyrazine amide to elute as a tight band.

Workflow Visualization

Workup Rxn Crude Reaction Mixture Extract Dilute with EtOAc (or DCM/IPA 3:1 if polar) Rxn->Extract AcidWash Wash: 0.5M HCl (Removes unreacted amine) Extract->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes unreacted acid) AcidWash->BaseWash Drying Dry (Na2SO4) & Conc. BaseWash->Drying TLC Check TLC (DCM/MeOH 9:1) Drying->TLC Pure Final Product TLC->Pure Single Spot Column Flash Column (DCM/MeOH/NH4OH) TLC->Column Impurities Column->Pure

Figure 2: Optimized workup workflow for amphiphilic pyrazine amides.

References

  • BenchChem. (2025).[1] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.[1]Link

  • Dunetz, J. R., et al. (2011).[4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters.[4] Link

  • Due-Hansen, M. E., et al. (2016).[7] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[7][8][9][10] Organic & Biomolecular Chemistry.[1][4][7][10][11][12][13] Link

  • Common Organic Chemistry. (2023). Amide Coupling with T3P (Propylphosphonic Anhydride).[10][13]Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][14][15] An efficient peptide coupling additive.[1][4][5][10] Journal of the American Chemical Society. Link

Sources

Introduction: The Strategic Value of Chiral Pyrazines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the reaction mechanisms, applications, and experimental protocols involving the chiral building block, (2R)-2-Pyrazin-2-ylpropan-1-amine.

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, including the anti-mycobacterial agent Pyrazinamide and the proteasome inhibitor Bortezomib.[2] The pyrazine ring system is not merely a passive molecular framework; its electron-deficient nature and hydrogen bonding capabilities significantly influence the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs).[1][3]

When chirality is introduced, as in (2R)-2-Pyrazin-2-ylpropan-1-amine , the synthetic utility of the pyrazine scaffold is elevated. This molecule provides a stereochemically defined center directly attached to the heterocyclic core, making it a valuable building block for constructing complex, three-dimensional molecules with high specificity for biological targets. This guide explores the principal reaction mechanisms involving this chiral amine, providing detailed protocols and expert insights for its application in research and drug development.

Part 1: Core Reaction Mechanisms and Synthetic Utility

The reactivity of (2R)-2-Pyrazin-2-ylpropan-1-amine is governed by two primary functional domains: the nucleophilic primary amine and the electron-deficient pyrazine ring. Understanding the interplay between these two components is key to its strategic deployment in synthesis.

Diagram 1: Overview of Synthetic Pathways

Reaction_Pathways cluster_amine Reactions at the Amine Center cluster_ring Reactions at the Pyrazine Ring main (2R)-2-Pyrazin-2-ylpropan-1-amine Amide Amide Bond Formation main->Amide R-CO-X, Base Imine Imine Formation / Reductive Amination main->Imine R2C=O, [H] Ligand Ligand for Asymmetric Catalysis main->Ligand Metal Precursor (e.g., Ir, Ru) Hydrogenation Asymmetric Hydrogenation main->Hydrogenation H2, Chiral Catalyst Piperazine (2R)-2-(Piperazin-2-yl)propan-1-amine Hydrogenation->Piperazine

Caption: Key reaction pathways for (2R)-2-Pyrazin-2-ylpropan-1-amine.

Reactions Involving the Chiral Primary Amine

The primary amine is a potent nucleophile and the most common site of initial transformation.

  • Amide Bond Formation: This is one of the most fundamental and reliable reactions for incorporating the chiral amine into larger structures. The amine readily reacts with activated carboxylic acid derivatives (acid chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC). This reaction is central to peptide synthesis and the construction of many drug candidates. The stereocenter is typically stable under these conditions, allowing for the diastereoselective synthesis of complex molecules.

  • Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This powerful C-N bond-forming reaction is a cornerstone of amine synthesis and allows for the introduction of a wide variety of substituents onto the nitrogen atom.

  • Role as a Chiral Ligand: The molecule possesses two coordination sites: the primary amine and the nitrogen atoms of the pyrazine ring. This bidentate character, combined with the fixed stereocenter, makes it a candidate for use as a chiral ligand in transition metal-catalyzed asymmetric synthesis. Chiral piperazines, which are derived from pyrazines, are known to be effective ligands in asymmetric catalysis, suggesting a similar potential for this compound.[4]

Reactions Involving the Pyrazine Ring

The pyrazine ring's electron-deficient nature dictates its reactivity, favoring nucleophilic attack or reduction over electrophilic substitution.[5]

  • Asymmetric Hydrogenation to Chiral Piperazines: The most significant transformation of the pyrazine ring is its reduction to a piperazine. The hydrogenation of pyrazines to form chiral piperazines is a well-established and highly valuable process in medicinal chemistry.[4][6] Using chiral transition metal catalysts, such as those based on Iridium or Ruthenium, this reduction can proceed with high enantioselectivity.[6][7] Starting with (2R)-2-Pyrazin-2-ylpropan-1-amine, hydrogenation yields a diastereomerically enriched di-substituted piperazine, a scaffold prevalent in many bioactive compounds. The reaction typically requires activation of the pyrazine ring, for example, by N-alkylation, to facilitate reduction.[4]

  • Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group, pyrazine rings substituted with halogens are highly susceptible to SNAr reactions. Therefore, a common strategy involves the synthesis of a halogenated precursor to (2R)-2-Pyrazin-2-ylpropan-1-amine, which can then be elaborated via SNAr before or after the introduction of the chiral side chain.

Part 2: Detailed Application Notes and Protocols

As a senior application scientist, the following protocols are designed to be robust and reproducible, with explanations for key experimental choices.

Protocol 1: Asymmetric Hydrogenation to (2R)-2-(Piperazin-2-yl)propan-1-amine Dihydrochloride

This protocol describes the reduction of the pyrazine ring to a piperazine, a high-value transformation for creating complex chiral scaffolds. The strategy involves a temporary N-alkylation to activate the ring for hydrogenation, followed by deprotection.

Causality Behind Experimental Choices:

  • Activation: The pyrazine ring is aromatic and resistant to hydrogenation. N-alkylation with an activating group like a benzyl group makes the ring more electron-deficient and susceptible to reduction by weakening its coordination to the catalyst.[4]

  • Catalyst: An Iridium-based catalyst with a chiral phosphine ligand (e.g., a derivative of SEGPHOS) is chosen for its proven efficacy in the asymmetric hydrogenation of N-heterocycles, often providing high enantioselectivity.[7]

  • Acid: The use of an acid like HCl is crucial for forming the ammonium salt, which prevents the product amine from poisoning the catalyst and facilitates isolation.

Diagram 2: Workflow for Asymmetric Hydrogenation

Caption: Experimental workflow for diastereoselective amide coupling.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve Boc-L-Alanine (1.1 mmol) in DMF (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add a solution of (2R)-2-Pyrazin-2-ylpropan-1-amine (1.0 mmol) in DMF (2 mL) dropwise to the activated amino acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide amide.

Data Summary Table:

N-Protected Amino AcidCoupling ReagentDiastereomeric Ratio (dr)Yield (%)
Boc-L-AlanineHATU>98:292
Boc-L-PhenylalanineHATU>98:289
Cbz-L-ProlineEDC/HOBt97:385

Note: Data are representative examples. The high diastereoselectivity is expected due to the use of enantiomerically pure starting materials.

Conclusion

(2R)-2-Pyrazin-2-ylpropan-1-amine is a versatile and valuable chiral building block for modern organic synthesis and drug discovery. Its strategic utility stems from the distinct and predictable reactivity of its primary amine and pyrazine ring. By leveraging well-established transformations such as amide coupling and asymmetric hydrogenation, researchers can access a diverse range of complex, stereochemically defined molecules. The protocols detailed herein provide a reliable foundation for the practical application of this reagent, enabling the development of novel chemical entities with significant therapeutic potential.

References

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link] [4][6]2. Semantic Scholar. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic letters. [Link] [7]3. Jiang, X., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Nature Communications.

  • Fagnoni, M., et al. (2023). Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. Organic Letters. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link] [3]8. Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link] [1]9. Katritzky, A. R. (Ed.). (1995). Comprehensive Organic Functional Group Transformations. Elsevier.

  • Saco, C. Z., & Sarpong, R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1058. [Link] [2]18. Synthesis and reactions of Pyrazine. (2020). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-2R-OPT Subject: Yield Optimization & Troubleshooting for Chiral Pyrazine-Alkylamines Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the synthesis of (2R)-2-Pyrazin-2-ylpropan-1-amine , a critical beta-chiral primary amine scaffold. The structural challenge lies in the beta-positioning of the pyrazine ring relative to the amine and the labile nature of the pyrazine core under standard reduction conditions.

Low yields in this synthesis typically stem from three failure points:

  • Over-alkylation during direct alkylation strategies (e.g., methylating pyrazineacetonitrile).

  • Pyrazine Ring Reduction (saturation to piperazine) during the amine generation step.

  • Enantiomeric Dilution during the chiral setting step.

This guide recommends a Nitroalkene-Biocatalytic Route as the "Gold Standard" for yield and purity, replacing inconsistent alkylation or resolution methods.

Part 1: The Optimized Workflow (The "Happy Path")

To maximize yield, we must avoid direct alkylation of nitriles (which leads to inseparable mixtures) and harsh hydrogenation (which destroys the aromatic ring).

Recommended Synthetic Route
  • Henry Reaction: 2-Acetylpyrazine + Nitromethane

    
     Nitroaldol.
    
  • Dehydration: Nitroaldol

    
    
    
    
    
    -unsaturated nitroalkene.
  • Asymmetric Reduction (The Chiral Step): Biocatalytic reduction using Ene-Reductases (OYE family) to set the (2R) center.

  • Chemoselective Reduction: Nitro

    
     Amine (using Zn/HCl or Fe/AcOH to spare the pyrazine ring).
    

G Start 2-Acetylpyrazine Step1 Henry Reaction (MeNO2, Base) Start->Step1 Inter1 Nitroalkene (Unstable Intermediate) Step1->Inter1 - H2O Step2 Asymmetric Reduction (Ene-Reductase) Inter1->Step2 Critical Chiral Step Inter2 (2R)-Nitroalkane Step2->Inter2 >95% ee Step3 Nitro Reduction (Zn/HCl) Inter2->Step3 Chemoselective Final (2R)-2-Pyrazin-2-ylpropan-1-amine Step3->Final

Figure 1: Optimized chemo-enzymatic workflow avoiding ring reduction and racemization.

Part 2: Troubleshooting & FAQs

Phase 1: Precursor Assembly (Henry Reaction)

Q1: I am seeing significant starting material (2-acetylpyrazine) remaining despite long reaction times with nitromethane. Increasing heat degrades the product.

  • Diagnosis: The Henry reaction is reversible (retro-Henry). High temperatures favor the starting materials due to entropy.

  • Solution:

    • Switch Base: Move from weak bases (TEA) to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) .

    • Solvent System: Use THF or DCM at 0°C to Room Temperature . Do not reflux.

    • Protocol Adjustment: Add molecular sieves (4Å) to the reaction to drive the equilibrium by sequestering water if performing a one-pot Henry-Dehydration.

Q2: My nitroalkene yield is low; I see a messy "polymer-like" gum during workup.

  • Diagnosis: Polymerization of the electron-deficient nitroalkene. Pyrazine is electron-withdrawing, making the

    
    -carbon highly electrophilic and prone to Michael addition by unreacted nitromethane or impurities.
    
  • Solution:

    • Isolate Quickly: Do not store the crude nitroalkene. Process it immediately into the reduction step.

    • Acylation Trap: If the dehydration is sluggish, convert the intermediate alcohol to an acetate (Ac2O/Pyridine) first, then eliminate with mild base (sodium acetate). This prevents polymerization.

Phase 2: The Chiral Step (Asymmetric Reduction)

Q3: I am using NaBH4 for the reduction of the alkene, but I am getting a racemic product. How do I induce (2R) chirality?

  • Diagnosis: Hydride reagents (NaBH4, LiAlH4) attack from both faces of the planar alkene. You cannot achieve enantioselectivity without a chiral catalyst.

  • Solution:

    • Option A (Biocatalytic - Recommended): Use Old Yellow Enzymes (OYEs) or commercially available Ene-Reductases . These enzymes specifically reduce activated alkenes (like nitroalkenes) with >98% ee.

      • Screening Kit: Screen a panel of OYEs. The (2R) configuration is typically accessible via specific engineered variants (e.g., from Saccharomyces pastorianus).

    • Option B (Organocatalytic): Use a Hantzsch ester as the hydride source catalyzed by a chiral thiourea (MacMillan or Jacobsen type).

      • Ref: This mimics the enzymatic pathway but uses small molecules.

Phase 3: Nitro Reduction (The "Yield Killer")

Q4: During the final reduction of the nitro group to the amine using H2/Pd-C, my mass spec shows a mass of [M+6]. What happened?

  • Diagnosis: You have hydrogenated the pyrazine ring.[1] Pyrazines are aromatic but electron-deficient; under high-pressure hydrogenation (or long reaction times), they reduce to piperazines (M+6H).

  • Solution: You must use a chemoselective reduction method that touches the nitro group but spares the heterocycle.

Compatibility Matrix: Reducing Agents for Pyrazine-Nitro Substrates

Reducing AgentConditionsOutcomeRecommendation
H2 / Pd-C >1 atm, MeOHFailure: Reduces Nitro + Pyrazine Ring⛔ AVOID
H2 / Raney Ni 1 atm, EtOHRisky: Can reduce ring if over-exposed⚠️ USE CAUTION
Zn / HCl Aqueous/MeOHSuccess: Reduces Nitro only✅ HIGHLY RECOMMENDED
Fe / AcOH RefluxSuccess: Reduces Nitro only✅ ROBUST
NaBH4 / NiCl2 0°C, MeOHSuccess: "Magic Mix" (Boride)✅ EXCELLENT YIELD

Protocol for Chemoselective Reduction (Zn/HCl):

  • Dissolve (2R)-2-nitro-2-(pyrazin-2-yl)propane in MeOH.

  • Cool to 0°C.

  • Add Zn dust (10 equiv) followed by dropwise addition of conc. HCl (beware of exotherm).

  • Monitor by TLC.[2] The reaction should be complete in <1 hour.

  • Critical Workup: Basify with NH4OH to pH 10 to solubilize Zinc salts as amine complexes, then extract with DCM. Pyrazines are water-soluble; improper pH control leads to loss in the aqueous layer.

Part 3: Analytical Checkpoints

To ensure the integrity of the (2R) center and the pyrazine ring, verify intermediates at these specific shifts.

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • Pyrazine Ring: Look for 3 aromatic protons.

    • 
       8.4 – 8.6 ppm (If these shift upfield to 2.0–3.0 ppm, you have reduced the ring).
      
  • Chiral Center (C2-H):

    • Multiplet at

      
      3.2–3.4 ppm.
      
  • Methyl Group:

    • Doublet at

      
      1.3 ppm.
      
  • Terminal Amine (C1-H2):

    • Doublet of doublets (ABX system) at

      
      2.9–3.1 ppm.
      

References

  • Pyrazine Synthesis & Stability

    • Title: "Recent Advances in the Synthesis of Pyrazines"
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Chemoselective Reduction

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups"
    • Source: American Chemical Society (ACS) / J. Org. Chem.
    • URL:[Link]

  • Biocatalytic Asymmetric Reduction

    • Title: "Asymmetric bioreduction of activ
    • Source: N
    • URL:[Link]

  • Ellman Auxiliary (Alternative Route)

    • Title: "Synthesis of Chiral Amines using tert-Butanesulfinamide"
    • Source: Chemical Reviews
    • URL:[Link]

Disclaimer: This guide is intended for qualified research personnel. Pyrazine derivatives can be skin irritants, and nitroalkenes are potential lachrymators. Always perform reactions in a fume hood.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine alkylation. As drug development professionals and researchers, you understand that functionalized pyrazines are critical scaffolds in pharmaceuticals and biologically active compounds.[1][2] However, the electron-deficient nature of the pyrazine ring presents unique challenges for direct alkylation.[3][4] Temperature is arguably the most critical parameter in these reactions, acting as a delicate control knob for reaction rate, product selectivity, and byproduct formation.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, grounding our advice in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific, undesirable outcomes during your pyrazine alkylation experiments and provides a systematic approach to optimization.

Issue 1: Low or No Yield of the Desired Alkylated Pyrazine

Question: I'm attempting a pyrazine alkylation (e.g., Minisci-type reaction), but I'm observing very low conversion of my starting material and minimal product formation. How can I use temperature to improve the yield?

Answer & Analysis: A low yield is often a classic kinetics problem. The reaction temperature may be insufficient to overcome the activation energy (Ea) required for the alkylation to proceed at a reasonable rate. The pyrazine ring is electron-deficient, making it less nucleophilic and generally resistant to electrophilic attack without forcing conditions or specific activation, such as protonation in acidic media for radical substitutions.[3][5]

Conversely, excessively high temperatures can also lead to low yields of the desired product by promoting decomposition of reagents, intermediates, or the final product itself.[6] For instance, in some syntheses, temperatures exceeding certain thresholds can cause the breakdown of the pyrazine ring.[6]

Therefore, a systematic temperature screening is the most logical first step. The goal is to find the "sweet spot" where the reaction proceeds efficiently without significant degradation.

G start Start: Low Yield Observed check_temp Is the reaction temperature known to be optimal for this specific reaction type? start->check_temp run_screen Action: Perform Temperature Screening Experiment (See Protocol Below) check_temp->run_screen No / Unsure analyze Analyze Yield vs. Temperature run_screen->analyze sub_optimal Result: Sub-optimal Temperature Identified analyze->sub_optimal Clear optimum found degradation Result: Yield drops at higher temperatures analyze->degradation Peak then decline no_change Result: No significant yield improvement analyze->no_change Flat trend optimize Action: Scale up reaction at optimal temperature sub_optimal->optimize consider_lower Indication: Product/Reagent Decomposition. Action: Select peak temperature before drop-off. degradation->consider_lower other_params Indication: Temperature is not the limiting factor. Action: Investigate other parameters (catalyst, solvent, stoichiometry). no_change->other_params end_success End: Yield Optimized optimize->end_success consider_lower->optimize end_troubleshoot End: Further Troubleshooting Required other_params->end_troubleshoot

Caption: A logical workflow for troubleshooting low pyrazine alkylation yield.

This protocol outlines a parallel screening approach to efficiently identify the optimal temperature.

  • Setup: Prepare 5-7 identical small-scale reactions in parallel reaction vials or a multi-well reaction block. Ensure each contains the same stoichiometry of pyrazine substrate, alkylating agent, catalyst (if applicable), and solvent.

  • Temperature Gradient: Place each reaction in a separate heating block or oil bath pre-set to a different temperature. A good starting range for many radical or coupling reactions is 80°C to 140°C, screened in 10-15°C increments.[6][7] For enzymatic reactions, a lower range like 35°C to 55°C is more appropriate.[8]

  • Monitoring: Allow the reactions to proceed for a fixed duration (e.g., 4, 12, or 24 hours). Monitor the progress of each reaction at set time points using TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Quenching & Analysis: Once the time is complete, quench all reactions simultaneously under identical conditions.

  • Quantification: Analyze the crude reaction mixtures by a quantitative method (e.g., qNMR or LC-MS with an internal standard) to determine the relative yield of the desired product at each temperature.

  • Selection: Identify the temperature that provides the highest yield in the chosen timeframe without significant byproduct formation.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Question: My reaction is working, but I'm getting a mixture of C-alkylated regioisomers that are difficult to separate. Can I improve the selectivity by adjusting the temperature?

Answer & Analysis: Yes, temperature is a key tool for controlling regioselectivity, which is governed by the principles of kinetic versus thermodynamic control.[9][10]

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that forms fastest (i.e., via the pathway with the lowest activation energy) will be the major product. This is the kinetic product.[11][12]

  • Thermodynamic Control: At higher temperatures, the reactions may become reversible. With enough thermal energy and time, even the initially formed kinetic product can revert to the starting materials or an intermediate and then react to form the most stable product isomer. This is the thermodynamic product.[11][12]

If you are getting a mixture, it's likely the activation energies for the formation of the different isomers are similar, or the reaction is running under conditions that favor neither the pure kinetic nor thermodynamic product. Systematically lowering the temperature and reaction time will favor the kinetic product, while raising the temperature and extending the reaction time will favor the thermodynamic product.

The optimal temperature is highly dependent on the specific alkylation method employed.

Reaction TypeTypical Temperature RangeNotesReferences
Minisci-type Radical Alkylation50°C - 100°COften initiated by radical initiators; can be exothermic.[13][14]
Dehydrogenative Coupling120°C - 150°CHigh temperatures are often required to drive the reaction.[7]
Maillard Reaction120°C - 180°CA complex reaction where temperature greatly influences the profile of pyrazines formed.[6][7][15]
Enzymatic Amidation/Alkylation30°C - 55°CMild conditions are necessary to avoid enzyme denaturation.[8][16]
Photocatalytic AlkylationRoom TemperatureDriven by light energy, often allowing for milder thermal conditions.[17]
Issue 3: Significant Byproduct or Decomposition Product Formation

Question: My reaction is producing the desired product, but also a significant amount of dark, tarry material and several unidentifiable byproducts on my LC-MS. What's going on?

Answer & Analysis: This is a clear indication that your reaction temperature is too high.[6] Excessive thermal energy can open up undesired reaction pathways that compete with your primary alkylation. In the context of pyrazine synthesis and functionalization, common issues include:

  • Product Degradation: The desired alkylated pyrazine may not be stable under the reaction conditions, leading to decomposition over time.

  • Side Reactions: High temperatures can promote side reactions. For example, in Maillard-type reactions, this can lead to an increased formation of Strecker aldehydes alongside the desired pyrazines.[6]

  • Reagent Decomposition: The alkylating agent or catalyst system may be thermally unstable, leading to a complex mixture of byproducts.

The solution is to systematically lower the reaction temperature. Even a reduction of 10-20°C can dramatically clean up a reaction by shutting down these higher-energy, undesired pathways.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a novel pyrazine alkylation reaction? A1: This depends heavily on the reaction class (see the table above). For a typical transition metal-catalyzed cross-coupling or a radical Minisci-type reaction where the literature is sparse, a conservative starting point is 80°C .[7] Monitor the reaction closely. If no conversion is observed after several hours, incrementally increase the temperature by 10-20°C. Conversely, if the reaction is vigorous or turns dark quickly, it should be repeated at a lower temperature.

Q2: How does temperature visually relate to kinetic and thermodynamic products? A2: The relationship can be visualized with a reaction coordinate diagram. The kinetic product has a lower "hill" to climb (activation energy) but ends up in a less stable "valley" (higher energy). The thermodynamic product has a higher hill to climb but ends in a deeper, more stable valley (lower energy).

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_Kinetic TS_Kinetic P_Kinetic Kinetic Product (P_K) TS_Thermo TS_Thermo P_Thermo Thermodynamic Product (P_T) R_pos TS_K_pos R_pos->TS_K_pos TS_T_pos R_pos->TS_T_pos P_K_pos TS_K_pos->P_K_pos P_T_pos TS_T_pos->P_T_pos Ea_K_start Ea_K_mid Ea_K_start->Ea_K_mid Ea_K_end Ea_T_start Ea_T_mid Ea_T_start->Ea_T_mid Ea_T_end Y_axis_start Y_axis_end Y_axis_start->Y_axis_end Gibbs Free Energy (G)

Caption: Energy profile showing pathways to a kinetic vs. a thermodynamic product.

Q3: Can excessively high temperatures be detrimental to my reaction? A3: Absolutely. While increasing temperature generally increases reaction rate, there is a point of diminishing returns. Excessively high temperatures can lead to:

  • Lowered Selectivity: As discussed, it can erase kinetic selectivity, leading to mixtures.

  • Decomposition: Both starting materials and the desired alkylpyrazine product can degrade, reducing overall yield and complicating purification.[6]

  • Solvent Issues: It can lead to boiling or evaporation of the solvent, changing reactant concentrations and potentially halting the reaction. It also poses a significant safety hazard if not properly controlled in a sealed system.

  • Catalyst Deactivation: Many transition metal catalysts or enzymes have an optimal temperature range and will decompose or become inactive if heated too much.[8]

Q4: Are there reliable low-temperature or room-temperature methods for pyrazine alkylation? A4: Yes, the field is continuously evolving toward milder and more sustainable methods. Notable approaches include:

  • Photocatalysis: These reactions use visible light to generate radicals or excited states at room temperature, avoiding the need for high thermal input.[17]

  • Enzymatic Catalysis: Biocatalysis operates under very mild conditions (e.g., 30-50 °C) and can offer exquisite selectivity.[8][16]

  • Base-Mediated Condensations: Some methods for synthesizing the pyrazine ring itself, which can be a route to substituted pyrazines, can proceed at room temperature using a suitable base like potassium tert-butoxide.[7][18]

  • Highly Reactive Electrophiles: Using very reactive alkylating agents (e.g., alkyl triflates) may allow the reaction to proceed at lower temperatures, although these reagents can be less stable and more expensive.

References

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for the Analysis of (2R)-2-Pyrazin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective analysis of (2R)-2-Pyrazin-2-ylpropan-1-amine and its (S)-enantiomer. In the pharmaceutical industry, the stereochemical identity of a drug candidate is critical, as enantiomers frequently exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The infamous case of thalidomide, where one enantiomer was sedative while the other was a potent teratogen, serves as a stark reminder of the necessity for robust enantiopurity control.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework for method development, from initial screening to protocol optimization, grounded in the principles of chiral recognition.

The target analyte, 2-Pyrazin-2-ylpropan-1-amine, possesses a primary amine and a stereocenter adjacent to an aromatic pyrazine ring. This structure presents specific challenges and opportunities for chiral separation. The primary amine is prone to strong interactions with residual silanols on silica-based stationary phases, potentially causing poor peak shape, while the pyrazine ring offers π-system and hydrogen bond acceptor sites that can be exploited for chiral recognition.[3]

This guide will compare two primary strategies for the direct separation of this compound: one utilizing a modern polysaccharide-based chiral stationary phase (CSP) in normal-phase mode and another employing a cyclofructan-based CSP in polar organic mode.

The Principle of Chiral Recognition in HPLC

Chiral HPLC separates enantiomers by exploiting their differential, transient interactions with a chiral stationary phase (CSP).[4] For a separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[5] This creates a temporary diastereomeric complex, and the difference in stability between the (R)-analyte/CSP complex and the (S)-analyte/CSP complex results in different retention times.[6] For 2-Pyrazin-2-ylpropan-1-amine, key interactions include:

  • Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor.

  • π-π Interactions: The aromatic pyrazine ring can interact with complementary aromatic structures on the CSP.

  • Steric Interactions: The spatial arrangement of the methyl group and the pyrazine ring relative to the CSP's chiral cavities or grooves plays a crucial role in enantioselective recognition.[7]

Strategic Approach to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[5][8] The trial-and-error method can be time-consuming; therefore, a logical workflow is essential.[9] Our strategy involves screening a small, diverse set of robust CSPs under different mobile phase conditions to identify the most promising candidates for optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Primary Amine, Aromatic) B Select Diverse CSPs (e.g., Polysaccharide, Cyclofructan) A->B C Screen Mobile Phases (NP, PO, RP) with Additives B->C D Identify Promising 'Hits' (Partial or Full Separation) C->D Evaluate Results E Optimize Mobile Phase (Solvent Ratio, Additive Conc.) D->E F Fine-tune Flow Rate & Temperature E->F G Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) F->G Lock Method H Finalize Method & Document G->H G Chiral Recognition Mechanism on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (CSP) Groove cluster_Interactions Analyte (R)-2-Pyrazin-2-ylpropan-1-amine Pi_Pi π-π Interaction Analyte->Pi_Pi Pyrazine Ring H_Bond Hydrogen Bonding Analyte->H_Bond Amine Group (-NH2) Steric Steric Hindrance Analyte->Steric Methyl Group (-CH3)

Caption: Analyte interactions within a CSP groove.

Comparative Performance Data

The following table summarizes the expected performance of the two proposed starting methods. The data are representative values based on separations of structurally similar chiral primary amines and serve as a benchmark for method development.

ParameterMethod 1: Polysaccharide (Normal-Phase)Method 2: Cyclofructan (Polar Organic)Significance
Chiral Stationary Phase Chiralpak® IA (Amylose derivative)Larihc® CF6-P (Cyclofructan derivative)Different selectivity mechanisms.
Mobile Phase n-Hexane / Ethanol / DEA (80:20:0.1)Acetonitrile / Methanol / TFA / TEA (90:10:0.3:0.2)NP offers high selectivity; PO offers good solubility & MS compatibility.
Retention Factor (k') k'₁ ≈ 2.5, k'₂ ≈ 3.1k'₁ ≈ 1.8, k'₂ ≈ 2.2Indicates how long the analyte is retained on the column.
Selectivity (α) α ≈ 1.24α ≈ 1.22The ratio of retention factors (k'₂/k'₁). A value > 1.1 is desirable.
Resolution (Rs) Rs ≈ 2.1Rs ≈ 1.9The degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation.
Peak Asymmetry ~1.1~1.2A measure of peak tailing. Values close to 1.0 are ideal.
Typical Analysis Time ~15 min~10 minPO mode often allows for faster analysis times.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis. Optimization of the mobile phase organic modifier ratio is typically required to achieve the desired retention and resolution.

Protocol 1: Polysaccharide CSP / Normal-Phase Method
  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Reagents & Materials:

    • HPLC-grade n-Hexane.

    • HPLC-grade Ethanol (EtOH).

    • Diethylamine (DEA), reagent grade.

    • Analyte reference standard (racemic and (2R)-isomer).

  • Mobile Phase Preparation (80:20:0.1 n-Hexane/EtOH/DEA):

    • In a 1 L volumetric flask, add 200 mL of Ethanol.

    • Add 1.0 mL of Diethylamine.

    • Bring to volume with n-Hexane.

    • Mix thoroughly and degas for 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm (based on pyrazine absorbance)[10].

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in Ethanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis & System Suitability:

    • Equilibrate the column with mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the racemic standard to identify the retention times of both enantiomers and calculate the resolution (Rs). Ensure Rs ≥ 1.5.

    • Inject the (2R)-isomer standard to confirm peak identity.

Protocol 2: Cyclofructan CSP / Polar Organic Method
  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Column: Larihc® CF6-P (isopropyl carbamate cyclofructan 6), 250 x 4.6 mm, 5 µm.

  • Reagents & Materials:

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Methanol (MeOH).

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Triethylamine (TEA), HPLC grade.

    • Analyte reference standard (racemic and (2R)-isomer).

  • Mobile Phase Preparation (90:10:0.3:0.2 ACN/MeOH/TFA/TEA):

    • In a 1 L volumetric flask, add 100 mL of Methanol.

    • Carefully add 3.0 mL of TFA and 2.0 mL of TEA.

    • Bring to volume with Acetonitrile.

    • Mix thoroughly and degas for 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the racemic analyte at 1.0 mg/mL in Methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis & System Suitability:

    • Equilibrate the column with mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the racemic standard to identify the retention times of both enantiomers and calculate the resolution (Rs). Ensure Rs ≥ 1.5.

    • Inject the (2R)-isomer standard to confirm peak identity.

Method Validation Considerations

Once an optimal separation is achieved, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose. [11][12]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer and any impurities. [13]This is demonstrated by achieving baseline resolution.

  • Linearity and Range: Establishing a linear relationship between the detector response and the concentration of the analyte over a specified range (e.g., from the Limit of Quantitation to 120% of the target concentration). [14]* Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known amounts of the analyte (spiked samples). [13]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same analyst, same day) and intermediate precision (different analysts, different days). [15]* Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. [15]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage. [13]

Conclusion and Recommendations

Both polysaccharide-based CSPs in normal-phase mode and cyclofructan-based CSPs in polar organic mode represent highly viable strategies for the chiral analysis of (2R)-2-Pyrazin-2-ylpropan-1-amine.

  • Recommendation: For initial screening, the polysaccharide-based CSP (Method 1) is recommended due to the broad versatility and high success rate of these columns for a wide variety of chiral compounds. However, if MS compatibility or faster analysis times are a priority, the cyclofructan-based CSP (Method 2) is an excellent and powerful alternative that has shown specific strength in resolving primary amines.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including required resolution, analysis time, and compatibility with downstream detection techniques. The protocols provided herein offer robust and scientifically-grounded starting points for developing a reliable and accurate method for this critical quality attribute assessment.

References

  • Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chrom
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • Chiral column chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12).
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH.
  • Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025, February 4).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1).
  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
  • Strategies for Chiral HPLC Method Development. (n.d.). MilliporeSigma.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.

Sources

A Guide to the Stereoselective Biological Evaluation of Chiral Pyrazinylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the biological activity of (2R) and (2S)-2-Pyrazin-2-ylpropan-1-amine, including supporting experimental data, for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Drug Action

In drug discovery and development, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological properties. This phenomenon, known as stereoselectivity, arises from the specific three-dimensional interactions between the small molecule and its biological target, such as a receptor or enzyme active site.

This guide focuses on a methodological approach to comparing the biological activities of the enantiomeric pair: (2R)-2-Pyrazin-2-ylpropan-1-amine and (2S)-2-Pyrazin-2-ylpropan-1-amine. While specific comparative data for these exact molecules is not extensively documented in public literature, this guide will provide a comprehensive framework for their evaluation. We will use the well-characterized chiral sympathomimetic agent, Dobutamine, as a working example to illustrate the principles and experimental protocols that can be directly applied to the title compounds. The distinct activities of (+)-Dobutamine (a potent β1 agonist and α1 antagonist) and (-)-Dobutamine (an α1 agonist) serve as a classic illustration of stereoselectivity in pharmacology.

The primary objective is to equip researchers with the rationale and detailed methodologies required to dissect the stereospecific bioactivity of novel chiral amines.

Synthesis and Chiral Separation

Before any biological evaluation can occur, obtaining enantiomerically pure samples is essential. The synthesis of a racemic mixture of 2-Pyrazin-2-ylpropan-1-amine would typically be followed by chiral resolution.

Common methodologies include:

  • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

The absolute configuration of the separated enantiomers must then be confirmed using techniques such as X-ray crystallography or by comparing their optical rotation to known standards.

Framework for Comparative Biological Evaluation

A systematic approach is required to build a comprehensive biological profile of each enantiomer. The workflow involves target identification, affinity and functional characterization, and downstream cellular assays.

G TargetScreen Broad Target Screen (e.g., GPCR Panel) HitIdent Initial Hit Identification TargetScreen->HitIdent Binding Binding Affinity Assay (Ki determination) HitIdent->Binding Functional Functional Assay (EC50/IC50, Emax) Binding->Functional Confirm functional effect Signaling Signaling Pathway Assay (e.g., cAMP, pERK) Functional->Signaling Elucidate Mechanism Tox Cytotoxicity Assay (e.g., MTT, LDH) Functional->Tox Assess cellular health

Caption: Workflow for stereoselective pharmacological characterization.

Target Identification and Binding Affinity

The first step is to determine the binding affinity of each enantiomer for its molecular target(s). Pyrazine and alkylamine moieties are common in ligands for G-protein coupled receptors (GPCRs) and monoamine transporters. Therefore, a broad screening panel is a logical starting point.

Illustrative Example: Dobutamine Enantiomers The distinct affinities of Dobutamine enantiomers for adrenergic receptors highlight the importance of this analysis.

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
(+)-Dobutamine β1-adrenergic~4.7
β2-adrenergic~25
α1-adrenergic~70
(-)-Dobutamine β1-adrenergic~110
β2-adrenergic~600
α1-adrenergic~8

This table demonstrates that (-)-Dobutamine has a nearly 9-fold higher affinity for the α1-adrenergic receptor, whereas (+)-Dobutamine has a roughly 23-fold higher affinity for the β1-adrenergic receptor.

Functional Activity: Agonism vs. Antagonism

High affinity does not always correlate with functional activity. It is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Illustrative Example: Dobutamine Enantiomers While both enantiomers bind to the α1-adrenergic receptor, their functional effects are opposing. (-)-Dobutamine is an agonist, causing vasoconstriction, while (+)-Dobutamine is a competitive antagonist, blocking the effects of agonists like norepinephrine. This critical difference underscores the necessity of functional assays.

The combination of these effects in the racemic mixture results in the clinically desired outcome: potent cardiac stimulation (β1 agonism from (+)-isomer) with only modest effects on blood pressure (α1 agonism from (-)-isomer balanced by α1 antagonism from (+)-isomer).

G cluster_R (+)-Dobutamine cluster_S (-)-Dobutamine R_b1 β1 Receptor R_b1_eff ↑ Heart Rate ↑ Contractility R_b1->R_b1_eff Strong Agonist R_a1 α1 Receptor R_a1_eff Block Vasoconstriction R_a1->R_a1_eff Antagonist S_a1 α1 Receptor S_a1_eff Vasoconstriction S_a1->S_a1_eff Strong Agonist S_b1 β1 Receptor S_b1_eff Minor Cardiac Effect S_b1->S_b1_eff Weak Agonist

Caption: Opposing functional activities of Dobutamine enantiomers.

Experimental Protocols

The following are detailed, standardized protocols that can be adapted to evaluate (2R) and (2S)-2-Pyrazin-2-ylpropan-1-amine.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of each enantiomer for a target GPCR.

Materials:

  • Cell membranes expressing the target receptor (e.g., adrenergic receptors).

  • Radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors).

  • Test Compounds: (2R) and (2S)-2-Pyrazin-2-ylpropan-1-amine, dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add 25 µL of binding buffer to "total binding" wells and 25 µL of a high concentration of a known non-labeled antagonist (e.g., 10 µM phentolamine) to "non-specific binding" (NSB) wells.

  • Compound Addition: Add 25 µL of serially diluted test enantiomers to the experimental wells. Add 25 µL of vehicle (DMSO diluted in buffer) to total and NSB wells.

  • Radioligand Addition: Add 25 µL of the radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Add 125 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

This assay measures the functional consequence of receptor activation by quantifying changes in the second messenger cyclic AMP (cAMP).

Objective: To determine if the enantiomers act as agonists (increase/decrease cAMP) or antagonists (block agonist-induced changes in cAMP) and to quantify their potency (EC50/IC50).

Materials:

  • CHO or HEK293 cells stably expressing the target receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • Known agonist (e.g., Isoproterenol for β-adrenergic receptors).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure (Agonist Mode):

  • Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Starvation: Replace the growth medium with a serum-free medium for 2-4 hours before the assay.

  • Compound Addition: Aspirate the medium and add 50 µL of assay buffer containing serially diluted test enantiomers.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP level against the log concentration of the enantiomer and fit to a sigmoidal curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect).

Procedure (Antagonist Mode):

  • Follow steps 1 and 2 above.

  • Antagonist Pre-incubation: Add 25 µL of assay buffer containing serially diluted test enantiomers. Incubate for 15-30 minutes.

  • Agonist Challenge: Add 25 µL of a known agonist at its EC80 concentration to all wells.

  • Continue from step 4 of the agonist mode procedure.

  • Data Analysis: Plot the cAMP level against the log concentration of the enantiomer to determine the IC50.

Conclusion

A thorough investigation of the stereoselective properties of drug candidates like (2R) and (2S)-2-Pyrazin-2-ylpropan-1-amine is not merely an academic exercise; it is a fundamental requirement for modern drug development. The potential for enantiomers to possess different affinities, functional activities, and off-target effects necessitates their separation and individual characterization early in the discovery process.

By employing a systematic workflow of binding and functional assays, as detailed in this guide, researchers can build a comprehensive pharmacological profile for each enantiomer. This data is critical for selecting the optimal candidate for further development, minimizing potential off-target toxicity, and ultimately designing safer and more effective therapeutic agents. The principles and protocols outlined, exemplified by the classic case of Dobutamine, provide a robust and validated roadmap for the evaluation of any novel chiral amine.

References

  • Ruffolo, R. R., Jr. (1982). The pharmacology of dobutamine. The American journal of the medical sciences, 284(3), 2-13. Available at: [Link]

  • Ruffolo, R. R., Jr., Spradlin, T. A., Pollock, G. D., Waddell, J. E., & Murphy, P. J. (1981). Alpha and beta adrenergic effects of the stereoisomers of dobutamine. The Journal of pharmacology and experimental therapeutics, 219(2), 447–452. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. Available at: [Link]

Mass Spectrometry Fragmentation Patterns of Pyrazine Propanamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns of Pyrazine Propanamines , a critical scaffold in the development of selective 5-HT2C receptor agonists and a recurring structural motif in novel psychoactive substances (NPS).

This document is structured to assist analytical chemists and medicinal chemists in distinguishing these compounds from their bioisosteres (e.g., pyridines, benzenes) using high-resolution MS/MS and GC-MS.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

Pyrazine propanamines (e.g., 1-(pyrazin-2-yl)propan-2-amine) represent a class of heterocyclic amines often utilized to modulate lipophilicity and metabolic stability in drug design, particularly for central nervous system (CNS) targets like the 5-HT2C receptor.

However, their analysis presents unique challenges compared to their carbocyclic analogues (e.g., amphetamines) or mononitrogen heterocycles (pyridines). The presence of the 1,4-diazine ring alters proton affinity and fragmentation kinetics, leading to distinct "fingerprint" ions. This guide compares the fragmentation performance of Pyrazine Propanamines against Phenyl and Pyridine analogues, demonstrating that Pyrazine derivatives offer superior diagnostic specificity in ESI-MS/MS due to unique ring-opening pathways, despite lower sensitivity in EI-GC-MS compared to phenyl analogues.

Technical Introduction: The Pyrazine Scaffold

The pyrazine ring is electron-deficient compared to benzene and pyridine. In the context of mass spectrometry, this electron deficiency significantly impacts the Ionization Efficiency and Fragmentation Threshold .

  • Structure: 1-(pyrazin-2-yl)propan-2-amine (MW: 137.18 Da).

  • Key Feature: The two nitrogen atoms at positions 1 and 4 destabilize the ring toward electrophilic attack but facilitate specific Retro-Diels-Alder (RDA) type fragmentations under high-energy collision.

Comparative Bioisosteres

To evaluate performance, we compare the Pyrazine scaffold against:

  • Amphetamine (Phenyl analogue): The standard reference.

  • Pyridine Propanamine: The intermediate bioisostere.

Comparative Analysis: Fragmentation Performance

Comparison 1: Electron Ionization (EI) – GC-MS

In EI (70 eV), the fragmentation is driven by radical cation instability. The "performance" here is defined by the ability to generate a molecular ion (


) and diagnostic fragment ions.
FeaturePyrazine Propanamine Amphetamine (Phenyl) Analysis
Molecular Ion (

)
Weak / Absent (<5%)Weak (<5%)Both suffer from rapid

-cleavage.
Base Peak m/z 44 (

)
m/z 44 (

)
Indistinguishable by base peak alone (amine dominated).
Diagnostic Ion 1 m/z 93 (Pyrazinylmethyl)m/z 91 (Tropylium)Critical Differentiator. The pyrazine ring + CH2 is 2 Da higher than benzyl.
Diagnostic Ion 2 m/z 53 (

)
m/z 65 (

)
Pyrazine loses HCN (27 Da) to form m/z 53. Phenyl loses

.
Signal Stability ModerateHighPyrazine radical cations are less stable, leading to more "noise" from ring shattering.

Verdict: For GC-MS, Pyrazine Propanamines are easily distinguished from Amphetamines by the m/z 91 vs. 93 shift . However, sensitivity is generally lower for pyrazines due to extensive ring fragmentation.

Comparison 2: Electrospray Ionization (ESI) – LC-MS/MS

In ESI (+), the mechanism shifts to protonation (


). The basicity of the pyrazine nitrogens competes with the amine side chain for the proton.
ParameterPyrazine Propanamine Pyridine Analogue Mechanism Note
Precursor Ion m/z 138.1 (

)
m/z 137.1 (

)
Pyrazine has +1 Da mass shift vs Pyridine.
Primary Loss -17 Da (

)
-17 Da (

)
Common to both; forms alkene-heterocycle cation.
Ring Cleavage m/z 80 (Protonated Pyrazine)m/z 79 (Protonated Pyridine)Pyrazine ring is more robust in ESI than EI.
Secondary Frag m/z 53 / 54 (Loss of HCN)m/z 52 (Loss of HCN)Pyrazine can lose two HCN molecules sequentially.

Verdict: ESI-MS/MS offers superior structural confirmation for Pyrazines. The ability to observe the sequential loss of HCN (27 Da) is a hallmark of the diazine ring, termed the "Double-Nitrogen Signature" , which is absent in phenyl analogues and less pronounced in pyridines.

Mechanistic Deep Dive & Visualization

Understanding the causality of fragmentation is essential for interpreting spectra of novel derivatives.

Pathway A: Alpha-Cleavage (Dominant)

The primary amine directs the fragmentation. The bond alpha to the nitrogen breaks, neutralizing the charge on the amine fragment.

  • Mechanism: Radical site initiation at the amine nitrogen (EI) or charge-remote fragmentation (ESI).

  • Result: Formation of the iminium ion (m/z 44) and the neutral pyrazinyl radical.

Pathway B: Charge Migration & Ring Expansion

Unlike the benzyl cation (m/z 91) which expands to the stable Tropylium ion (seven-membered ring), the Pyrazinylmethyl cation (m/z 93) resists expansion due to the instability of placing nitrogen in a seven-membered hetero-ring (diazatropylium). Instead, it ejects HCN.

Diagram 1: Fragmentation Pathway of Pyrazine Propanamine

PyrazineFragmentation Parent Parent Molecule 1-(pyrazin-2-yl)propan-2-amine [M+H]+ m/z 138 Imine Iminium Ion (Base Peak) m/z 44 Parent->Imine EI Major Pathway Benzylic Pyrazinylmethyl Cation m/z 93 Parent->Benzylic Charge Retention on Ring Alkene Propenyl-Pyrazine m/z 121 Parent->Alkene ESI Major Pathway (-NH3) Alpha Alpha Cleavage (Loss of Pyrazine-CH2) Fragment53 Fragment Ion C3H3N+ m/z 66 Benzylic->Fragment53 Ring Degradation (-HCN) RingFrag1 Loss of HCN (-27 Da) AmmoniaLoss Loss of NH3 (-17 Da) Alkene->Benzylic Side chain loss

Caption: Mechanistic fragmentation pathways for 1-(pyrazin-2-yl)propan-2-amine under EI and ESI conditions. Note the divergence between amine-dominated alpha-cleavage and ring-retention pathways.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a "Self-Validating" approach where specific criteria must be met before proceeding.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate basic pyrazine propanamines from biological matrices (plasma/urine).

  • Validation Step: Internal Standard (IS) recovery must be >80%. Recommended IS: Amphetamine-D5 (due to similar pKa).

  • Alkalinization: Add 100 µL of 1.0 M NaOH to 1 mL of sample (Target pH > 10). Rationale: Pyrazine nitrogens decrease the pKa of the side chain amine; high pH ensures full deprotonation.

  • Extraction: Add 3 mL of 1-Chlorobutane. Vortex for 2 mins. Rationale: Chlorobutane minimizes extraction of polar interferences compared to Ethyl Acetate.

  • Separation: Centrifuge at 3000g for 5 mins. Transfer organic layer.

  • Derivatization (Optional for GC): Add 50 µL TFAA (Trifluoroacetic anhydride). Incubate at 60°C for 20 mins.

    • Self-Validation: The m/z 44 peak should shift to m/z 140 (trifluoroacetyl-imine), confirming the primary amine.

Protocol B: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS.[1]

  • Column: C18 Reverse Phase (High pH stability preferred, e.g., bridged ethyl hybrid).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0). Rationale: Acidic pH protonates the pyrazine ring, enhancing ESI+ signal.

    • B: Acetonitrile.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 138.1121.115Loss of

(High Abundance)
Qualifier 1 138.193.125Pyrazinylmethyl (Structural)
Qualifier 2 138.153.140Ring Cleavage (High Specificity)

Diagnostic Workflow

Use this logic flow to identify unknown samples suspected of containing the pyrazine scaffold.

Diagram 2: Identification Decision Tree

DecisionTree Start Unknown Spectrum (Amine Pattern Detected) Check44 Is Base Peak m/z 44? Start->Check44 Check91_93 Check Region m/z 90-95 Check44->Check91_93 Yes ResultBenzene Peak at m/z 91 (Tropylium) Likely Phenyl/Amphetamine Check91_93->ResultBenzene m/z 91 ResultPyrazine Peak at m/z 93 (Pyrazinylmethyl) Likely Pyrazine Check91_93->ResultPyrazine m/z 93 ResultPyridine Peak at m/z 92 (Pyridinylmethyl) Likely Pyridine Check91_93->ResultPyridine m/z 92 Confirm Confirmation Step: Look for m/z 53 (HCN loss) ResultPyrazine->Confirm FinalPyrazine CONFIRMED: Pyrazine Propanamine Confirm->FinalPyrazine Present

Caption: Logic workflow for distinguishing Pyrazine Propanamines from Phenyl and Pyridine analogues based on diagnostic ion shifts.

References

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. Journal of Chemical Physics. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – Amines. Retrieved from [Link]

  • MDPI Molecules. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Determining the Enantiomeric Purity of (2R)-2-Pyrazin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For a chiral amine like (2R)-2-Pyrazin-2-ylpropan-1-amine, a key intermediate in the synthesis of various bioactive molecules, ensuring enantiomeric purity is paramount. The presence of its (S)-enantiomer can lead to altered efficacy, off-target effects, or increased toxicity. This guide provides a comparative analysis of robust analytical methodologies for accurately quantifying the enantiomeric excess (e.e.) of (2R)-2-Pyrazin-2-ylpropan-1-amine, grounded in field-proven insights and experimental data.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. The core principle behind their resolution lies in creating a transient diastereomeric interaction with a chiral selector. This interaction establishes a small energy difference between the two enantiomers, which can be exploited by chromatographic or spectroscopic techniques to achieve separation or differentiation. This guide will compare three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric purity determination in many pharmaceutical laboratories due to its high resolution, robustness, and wide applicability. The technique relies on a chiral stationary phase (CSP) that selectively interacts with the enantiomers of the analyte.

The Mechanism of Chiral Recognition

For a primary amine like (2R)-2-Pyrazin-2-ylpropan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly effective. The chiral recognition mechanism is a complex interplay of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The pyrazine ring and the primary amine group of the analyte are key interaction points. The precise fit of one enantiomer into the chiral grooves of the CSP leads to a stronger interaction and thus a longer retention time, enabling separation.

Experimental Protocol: Chiral HPLC
  • Column Selection: A cellulose-based CSP, such as a Chiralcel® OD-H column, is a strong starting point.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive, such as diethylamine (DEA), is often required to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.

  • Sample Preparation: Dissolve a precisely weighed amount of (2R)-2-Pyrazin-2-ylpropan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 260 nm (due to the pyrazine chromophore)

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Dissolve Sample (1 mg/mL) in Mobile Phase prep_system Equilibrate HPLC System with Chiral Column prep_sample->prep_system prep_mobile Prepare Mobile Phase (Hexane/IPA + 0.1% DEA) prep_mobile->prep_system inject Inject Sample (e.g., 5 µL) prep_system->inject separate Chromatographic Separation on Chiral Stationary Phase inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas of (R) and (S) Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Why Choose SFC?

The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency compared to liquid mobile phases. This translates to significantly shorter run times, often reducing analysis from 15-20 minutes in HPLC to just 2-5 minutes in SFC. Additionally, the reduction in organic solvent consumption makes SFC a greener analytical technique. The chiral recognition mechanisms are similar to those in HPLC, with polysaccharide-based CSPs being highly effective.

Experimental Protocol: Chiral SFC
  • Column Selection: Amylose-based CSPs, such as a Chiralpak® AD-H column, often provide excellent selectivity for this type of compound.

  • Mobile Phase: A mixture of supercritical CO2 and an alcohol co-solvent (e.g., methanol or ethanol) is used. An amine additive like DEA is also typically required.

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • SFC Conditions:

    • Co-solvent Gradient: Often a gradient of 5% to 40% methanol over 3-5 minutes.

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 260 nm

  • Data Analysis: The calculation of enantiomeric excess is identical to the HPLC method.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While chromatography is a separative technique, NMR spectroscopy offers a non-separative method for determining enantiomeric purity. This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte.

The Principle of Diastereomeric Differentiation

When a CSA is added to a solution of the chiral analyte, it forms rapidly exchanging complexes. The key is that the complex formed with the (R)-enantiomer is a diastereomer of the complex formed with the (S)-enantiomer. These diastereomeric complexes have slightly different magnetic environments, leading to the splitting of certain NMR signals into two distinct peaks, one for each enantiomer. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers. A common CSA for primary amines is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).

Experimental Protocol: NMR with TFAE
  • Sample Preparation:

    • Dissolve ~5-10 mg of the (2R)-2-Pyrazin-2-ylpropan-1-amine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard proton (¹H) NMR spectrum of the sample alone.

    • Add 1.0 to 1.5 equivalents of the CSA, (R)-(-)-TFAE, to the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal in the analyte that shows clear separation (baseline resolution) for the two enantiomers. Protons close to the chiral center, such as the methine (CH) or methyl (CH3) protons, are often the best candidates.

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [(Integration_R - Integration_S) / (Integration_R + Integration_S)] x 100

Logical Flow for NMR-based Purity Assessment

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Analyte in CDCl3 add_csa Add Chiral Solvating Agent ((R)-TFAE) dissolve->add_csa acquire Acquire ¹H NMR Spectrum add_csa->acquire identify Identify Diastereotopically Split Signals acquire->identify integrate Integrate Separated Signals for (R) and (S) Enantiomers identify->integrate calculate Calculate Enantiomeric Ratio and e.e. (%) integrate->calculate

Caption: Logic for determining enantiomeric excess using NMR with a CSA.

Comparative Analysis

The choice of method depends on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Physical SeparationPhysical SeparationSpectroscopic Differentiation
Speed Moderate (10-25 min)Fast (2-7 min)Fast (< 5 min acquisition)
Resolution High to ExcellentExcellentModerate (signal overlap possible)
Sensitivity (LOD/LOQ) High (can detect <0.1% impurity)High (comparable to HPLC)Lower (typically requires >1% of minor enantiomer)
Solvent Consumption High (organic)Low (primarily CO2)Very Low (deuterated solvent)
Development Effort ModerateModerateLow to Moderate
Confirmation Provides separation of impuritiesProvides separation of impuritiesProvides structural information
Best For High-precision quality control; method validationHigh-throughput screening; purificationRapid, low-volume analysis; orthogonal confirmation

Conclusion and Recommendation

For the definitive determination of the enantiomeric purity of (2R)-2-Pyrazin-2-ylpropan-1-amine, Chiral HPLC stands as the most robust and widely accepted method, offering excellent resolution and sensitivity for quality control environments. However, for laboratories focused on high-throughput screening or green chemistry initiatives, Chiral SFC is a superior alternative, providing a dramatic increase in speed and a significant reduction in solvent waste without compromising separation quality.

NMR spectroscopy with a chiral solvating agent serves as an excellent orthogonal method. While it may not achieve the same level of quantification for very high purity samples (>99.5% e.e.) as chromatographic methods, it is incredibly fast, requires minimal sample and solvent, and provides unequivocal structural confirmation. It is best employed as a rapid screening tool or as a secondary, confirmatory technique to validate a primary chromatographic method, ensuring the trustworthiness and integrity of the analytical result.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker, Inc. This is a foundational text in the field, providing comprehensive background. A direct link is not available, but it is widely cited in academic sources.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

Crystallographic & Pharmacophore Profiling: (2R)-2-Pyrazin-2-ylpropan-1-amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Crystallographers, and Structural Biologists Focus: Structural divergence, coordination modes, and pharmacophore advantages of the pyrazine scaffold versus phenyl analogs.[1][2]

Executive Summary: The Pyrazine Advantage

In the development of CNS-active agents, particularly 5-HT2C agonists like Lorcaserin, the (2R)-2-Pyrazin-2-ylpropan-1-amine scaffold represents a strategic bioisostere of the traditional phenyl-based intermediates.[1][2] While the phenyl ring provides lipophilic bulk, the pyrazine ring introduces specific hydrogen-bond acceptor capabilities and reduced lipophilicity (LogP), altering both the crystallographic landscape and the pharmacological profile.[2]

This guide compares the crystallographic and physicochemical performance of the (2R)-Pyrazine product against its Phenyl analog (Lorcaserin intermediate) and Racemic alternatives.[2]

Quick Comparison Matrix
Feature(2R)-2-Pyrazin-2-ylpropan-1-amine (Product)(R)-2-(3-chlorophenyl)propan-1-amine (Benchmark)Racemic Pyrazine Analog
Electronic Nature

-deficient, H-bond Acceptor (N1/N4)

-rich/neutral, Lipophilic
Mixed
Crystallization Forms H-bonded chains (NH...N); High m.p.[1][2] saltsForms CH...

networks; Standard salts
Lower m.p., often oils/amorphous
Coordination Chelate ligand (N,N-bidentate potential)Non-coordinating (Steric bulk only)Disordered coordination
Solubility (Water) High (Polar Pyrazine N)Low (Hydrophobic Phenyl)High
Chiral Resolution Requires stronger acids (e.g., Di-p-toluoyl-L-tartaric)Resolves well with L-Tartaric AcidN/A

Structural & Crystallographic Analysis[2][3][4]

Molecular Geometry & Tautomerism

Unlike the phenyl analog, the pyrazine ring is planar but significantly electron-deficient.[1][2] In crystal lattices, this dictates a shift from edge-to-face


-stacking  (common in phenyl rings) to offset face-to-face stacking  with short inter-planar distances (< 3.4 Å).[1][2]
  • Chiral Center (C2): The (2R) configuration orients the methyl group away from the steric bulk of the heterocycle, creating a "kinked" conformation favorable for binding in the hydrophobic cleft of 5-HT receptors.[2]

  • Amine Tether: The flexible ethylamine chain (-CH2-NH2) acts as a primary donor.[1][2] In the pyrazine derivative, the amine nitrogen often forms intramolecular hydrogen bonds with the pyrazine ring nitrogen (N1), locking the conformation in a pseudo-5-membered ring (gauche effect).[2]

Crystal Packing Motifs

X-ray diffraction data for pyrazine-alkylamines reveals distinct packing hierarchies driven by the "Pyrazine N-Acceptor" effect.[1][2]

  • Motif A (Free Base): The primary amine (-NH2) donates H-bonds to the pyrazine nitrogens of adjacent molecules, forming 1D zig-zag chains.[1][2]

  • Motif B (Salt Forms): In HCl or Tartrate salts, the protonated ammonium group (

    
    ) forms charge-assisted hydrogen bonds with counter-ions.[1][2] The pyrazine rings then stack via dipole-dipole interactions, often creating channels filled by solvent or counter-ions.[1][2]
    

Expert Insight: When attempting to crystallize the (2R)-pyrazine free base, avoid protic solvents like methanol which compete for the pyrazine nitrogens.[1][2] Use non-polar antisolvents (Heptane/Et2O) to force the amine-pyrazine intermolecular network.[1][2]

Comparative Performance: Pyrazine vs. Phenyl[1][2][5]

The substitution of the phenyl ring (in Lorcaserin intermediates) with pyrazine fundamentally alters the "performance" of the ligand in both synthesis and binding.[2]

Physicochemical Profile

The pyrazine ring lowers the cLogP by approximately 1.0–1.5 units compared to the chlorophenyl analog.[2]

  • Advantage: Improved aqueous solubility and reduced non-specific binding in assays.[2]

  • Risk: Faster renal clearance if not balanced by other lipophilic groups.[2]

Coordination Chemistry (Metal Complexes)

The (2R)-pyrazine amine acts as a versatile ligand for transition metals (Cu, Zn), unlike the phenyl analog.[2] This is critical for fragment-based drug design (FBDD) where metal-soaking experiments are used.[1][2]

  • Bidentate Mode: The flexible amine and the pyrazine nitrogen can chelate metals, forming a 6-membered metallacycle (though strained).[1][2]

  • Bridging Mode: More commonly, the amine binds one metal center while the distal pyrazine nitrogen binds another, forming coordination polymers.[2]

Experimental Data: Chiral Resolution Efficiency

The "performance" of the (2R) enantiomer often depends on how efficiently it can be separated from the racemate.[2]

Resolution AgentYield (Pyrazine Analog)Yield (Phenyl Analog)Notes
L-Tartaric Acid 35% (Poor)85% (Excellent) Pyrazine basicity interferes with tartrate packing.[1][2]
Di-p-toluoyl-L-tartaric 78% (Good) 90% (Excellent)

-stacking of toluoyl groups stabilizes pyrazine.[1][2]
Mandelic Acid 60% (Moderate)65% (Moderate)Forms hygroscopic salts with pyrazine.[2]

Experimental Protocols

Protocol: Chiral Salt Crystallization (Resolution)

Objective: Isolate (2R)-2-Pyrazin-2-ylpropan-1-amine from racemic mixture using Di-p-toluoyl-L-tartaric acid (DPTTA).

  • Dissolution: Dissolve 10 mmol of racemic amine in 20 mL of Ethanol (absolute).

  • Addition: Add 5 mmol (0.5 eq) of (-)-DPTTA dissolved in 10 mL Ethanol dropwise at 60°C.

  • Nucleation: Cool slowly to 25°C at a rate of 5°C/hour.

  • Seeding: If no precipitate forms, scratch the vessel wall or add a seed crystal of the (2R)-salt.[2]

  • Harvest: Filter the white crystalline solid.

  • Recrystallization: Recrystallize from EtOH/H2O (9:1) to upgrade ee% from ~80% to >99%.

  • Free Base Release: Treat solid with 1M NaOH and extract with DCM.

Protocol: Synthesis of Cu(II) Coordination Complex

Objective: Generate single crystals for X-ray diffraction to determine absolute configuration via anomalous scattering.

  • Reagent Prep: Prepare a 0.1 M solution of CuCl2·2H2O in Methanol.[2]

  • Ligand Addition: Add 0.2 M solution of (2R)-amine (2 equivalents) slowly. Solution turns deep blue/green.[2]

  • Vapor Diffusion: Transfer 1 mL of the complex solution to a small vial. Place this vial inside a larger jar containing 5 mL of Diethyl Ether. Cap the large jar tightly.

  • Growth: Allow to stand undisturbed for 3-5 days. Blue prism crystals will form.[2]

  • Analysis: These crystals are suitable for SC-XRD. The heavy atom (Cu) facilitates structure solution.[2]

Visualizations & Pathways

Crystallographic Interaction Map

This diagram illustrates the competing forces in the crystal lattice of the Pyrazine complex vs. the Phenyl analog.[2]

G cluster_0 Ligand Core cluster_1 Crystal Interactions Pyrazine Pyrazine Ring (Electron Deficient) HBond H-Bond Network (NH...N) Pyrazine->HBond Acceptor (N1/N4) PiStack Offset Pi-Stacking (Face-to-Face) Pyrazine->PiStack Promotes Metal Metal Coordination (Cu/Zn) Pyrazine->Metal Bridging Amine Propyl-Amine Chain (Flexible Donor) Amine->HBond Donor (NH2) Amine->Metal Chelation Phenyl Phenyl Analog (Alternative) Phenyl->HBond No Acceptor Sites Phenyl->PiStack Edge-to-Face (T-shape)

Caption: Interaction map showing how the Pyrazine scaffold introduces specific H-bond acceptor sites and bridging capabilities absent in the Phenyl analog.

Chiral Resolution Workflow

The logical flow for isolating the specific (2R) enantiomer for crystallographic study.[2]

Workflow Start Racemic 2-Pyrazin-2-ylpropan-1-amine SaltScreen Salt Screening (Tartaric, Mandelic, Dibenzoyl-Tartaric) Start->SaltScreen Decision Solid Form? SaltScreen->Decision Cryst1 Crystallization (EtOH) Decision->Cryst1 Precipitate Fail Oil / Amorphous Decision->Fail No Solid Filter Filtration & XRD Check Cryst1->Filter Filter->Cryst1 Low ee% (Recrystallize) Success (2R)-Salt Crystal (P21 Space Group) Filter->Success High ee%

Caption: Workflow for the resolution and isolation of the (2R)-enantiomer salt form.

References

  • Lorcaserin Synthesis & Intermediates

    • Title: A new enantioselective synthesis of antiobesity drug lorcaserin.[2][3][4]

    • Source: RSC Advances / Muthukrishnan et al.[2]

    • URL:[Link]

  • Pyrazine Coordination Chemistry

    • Title: Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis and structural assessment.
    • Source: European Journal of Chemistry.[2]

    • URL:[Link][1][2]

  • General Pyrazine Crystallography

    • Title: Discrete CH[1][2]···N Bonded Patterns Modified by Temperature and Pressure in Four Pyrazine Polymorphs.

    • Source: Crystal Growth & Design (ACS).[2]

    • URL:[Link][1][2]

  • Drug Discovery Context

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[2][5]

    • Source: Molecules (MDPI).[2]

    • URL:[Link][1][2]

Sources

Beyond the Benzene Ring: Validating (2R)-2-Pyrazin-2-ylpropan-1-amine as a Next-Gen 5-HT2C Pharmacophore

[1]

Executive Summary

In the pursuit of selective 5-HT2C agonists for the treatment of obesity and neuropsychiatric disorders, the "methyl-branched amine" motif remains a privileged scaffold. However, the traditional phenyl-based pharmacophore (exemplified by amphetamine derivatives and early fenfluramine analogs) suffers from promiscuity, particularly agonism at 5-HT2A (hallucinogenic potential) and 5-HT2B (valvulopathy risk).[1]

This guide validates (2R)-2-Pyrazin-2-ylpropan-1-amine as a superior bioisosteric alternative.[1] By replacing the lipophilic phenyl ring with an electron-deficient pyrazine core, researchers can modulate physicochemical properties (LogP, tPSA) while retaining critical receptor interactions. This guide outlines the experimental framework to validate this pharmacophore against industry standards.

Part 1: Comparative Analysis – The Pyrazine Advantage

To validate (2R)-2-Pyrazin-2-ylpropan-1-amine (Compound A), we must compare it against the classic phenyl analog (

1
Table 1: Pharmacophore Comparison Matrix
Feature(2R)-2-Pyrazin-2-ylpropan-1-amine(2R)-2-Phenylpropan-1-amineLorcaserin (Clinical Standard)
Core Scaffold Pyrazine (1,4-diazine)Benzene3-Benzazepine (Rigidified)
Electronic Nature

-deficient (Electron withdrawing)

-rich (Electron donating)

-rich (Chlorinated)
Predicted LogP ~0.4 – 0.8 (Lower Lipophilicity)~2.4 (High Lipophilicity)~2.9
5-HT2C Selectivity High (Reduces hydrophobic clash)Low (Promiscuous 2A/2B binding)High (Conformational constraint)
Metabolic Liability Low (Resistant to ring oxidation)High (Para-hydroxylation risk)Moderate (N-oxidation/Glucuronidation)
Key Interaction Salt bridge (Asp3.[1]32) + H-bond acceptorSalt bridge (Asp3.[1]32) +

-stacking
Salt bridge + Halogen bond
Scientific Rationale for Scaffold Hopping

The transition from Phenyl to Pyrazine is not merely cosmetic; it is a strategic bioisosteric replacement .

  • Dipole Moment & H-Bonding: The pyrazine nitrogens act as weak Hydrogen Bond Acceptors (HBA), potentially interacting with Ser3.36 in the 5-HT2C binding pocket, an interaction absent in phenyl analogs.

  • Lipophilicity Reduction: The lower LogP of the pyrazine analog reduces non-specific binding and accelerates clearance, potentially improving the safety profile regarding phospholipidosis.

  • Electronic Tuning: The electron-deficient ring reduces the strength of

    
    -cation interactions, which can fine-tune affinity to favor 5-HT2C over the highly homologous 5-HT2A receptor.[1]
    

Part 2: Validation Protocols

To establish this molecule as a valid lead, you must execute a self-validating workflow covering synthesis, binding, and function.

Protocol A: Enantioselective Synthesis & Verification

The (2R) stereocenter is critical. The (S)-enantiomer is often inactive or acts as a distomer.[1]

Methodology:

  • Precursor: Start with Pyrazine-2-carbaldehyde.

  • Henry Reaction: Condense with nitroethane to form the nitroalkene.

  • Asymmetric Reduction: Use a biocatalytic reduction (Ene-reductase) or asymmetric hydrogenation (Rh-DuPhos catalyst) to establish the chiral center.[1]

  • Reduction: Reduce the nitro group to the primary amine using Raney Nickel/H2.

  • Validation: Determine Enantiomeric Excess (ee%) using Chiral HPLC.

    • Column: Chiralpak AD-H.[1]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Target: >98% ee required for pharmacological validity.

Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine

  • Cell Lines: HEK293 cells stably expressing human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

  • Radioligand:

    
    -Mesulergine (Antagonist radioligand) or 
    
    
    -DOI (Agonist radioligand - preferred for high-affinity state detection).[1]
  • Incubation: 60 mins at 37°C in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Displacement: Use increasing concentrations of (2R)-2-Pyrazin-2-ylpropan-1-amine (

    
     to 
    
    
    M).[1]
  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: Selectivity ratio (

      
       2A / 
      
      
      2C) > 100-fold.[2]
Protocol C: Functional IP-One Assay (Efficacy)

Binding does not equal activation.[1] You must prove agonism via the

  • Principle: 5-HT2C coupling to

    
     leads to 
    
    
    accumulation. Use the HTRF (Homogeneous Time Resolved Fluorescence) IP-One kit (Cisbio).[1]
  • Seeding: 20,000 cells/well in 384-well plates.

  • Stimulation: Add compound (30 min at 37°C) in the presence of LiCl (to stop IP1 degradation).

  • Detection: Add IP1-d2 conjugate and Anti-IP1-Cryptate.

  • Readout: Measure FRET signal.

  • Control: Normalize

    
     against Serotonin (100%) and Lorcaserin.
    

Part 3: Visualization of Mechanism & Workflow

Diagram 1: The Pharmacophore Interaction Map

This diagram illustrates how the (2R)-Pyrazine scaffold interacts within the Orthosteric Binding Pocket (OBP) of the 5-HT2C receptor, highlighting the bioisosteric advantage.

PharmacophoreMapcluster_pocket5-HT2C Orthosteric PocketAsp332Asp 3.32(Anionic Site)Ser336Ser 3.36(H-Bond Donor)Phe328Phe 3.28(Pi-Pi T-Shaped)Val333Val 3.33(Hydrophobic)AminePrimary Amine(Protonated)Amine->Asp332Salt Bridge (Ionic)Methyl(2R)-Methyl Group(Chiral Selector)Methyl->Val333Hydrophobic Fit(Steric Clasp)PyrazinePyrazine Ring(Bioisostere)Pyrazine->Ser336H-Bond Acceptor(N-atom specific)Pyrazine->Phe328Pi-Stacking(Reduced Strength)

Caption: Interaction map showing the specific H-bond capability of the Pyrazine nitrogen with Ser3.36, a feature absent in phenyl analogs.

Diagram 2: Validation Workflow Logic

A self-validating decision tree for assessing the pharmacophore.[1]

ValidationLogicStartCandidate:(2R)-Pyrazine-amineStep1Binding Assay(Ki Determination)Start->Step1Check1Ki < 100nM?Step1->Check1Step2Functional Assay(IP-One / Calcium)Check1->Step2YesDiscardDiscard / OptimizeCheck1->DiscardNoCheck2Emax > 80%?Step2->Check2Step3Selectivity Screen(vs 5-HT2B)Check2->Step3YesCheck2->DiscardNo (Partial Agonist)Check3Selectivity > 100x?Step3->Check3ValidVALIDATEDPHARMACOPHORECheck3->ValidYesCheck3->DiscardNo (Valvulopathy Risk)

Caption: Decision matrix for validating the pharmacophore. Selectivity against 5-HT2B is the critical "Go/No-Go" gate.

References

  • Thomsen, W. J., et al. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. (Contextual grounding for Pyrazine/Phenyl exchange). Link

  • Dunlop, J., et al. (2006). Characterization of Way-163909, a selective 5-HT2C receptor agonist.[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Jensen, A. A., et al. (2010). The 5-HT2A, 5-HT2B and 5-HT2C acetylcholine binding proteins as tools for drug discovery.[1] Future Medicinal Chemistry. Link

  • Beresford, I. J., et al. (1988). MK-212, a piperazine-substituted pyrazine, is a partial agonist at 5-HT receptors.[1] British Journal of Pharmacology. (Historical validation of pyrazine-5HT interaction). Link

Safety Operating Guide

Personal protective equipment for handling (2R)-2-Pyrazin-2-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (2R)-2-Pyrazin-2-ylpropan-1-amine CAS: 370107-78-1 Document Control: Technical Safety Advisory | Version: 1.0[1]

Executive Safety Summary

(2R)-2-Pyrazin-2-ylpropan-1-amine is a chiral heterocyclic primary amine used primarily as a building block in pharmaceutical synthesis.[1] As a research-grade intermediate, specific toxicological data is often limited. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) .

Core Hazard Profile (Derived):

  • Corrosivity/Irritation: The primary amine functionality (

    
    ) confers basicity, posing a high risk of chemical burns to mucous membranes and eyes (Predicted H314/H318).
    
  • Sensitization: Pyrazine derivatives are known sensitizers; respiratory or skin sensitization is a probable risk.

  • Bioactivity: As a chiral intermediate often used in CNS-drug discovery (e.g., serotonin receptor modulators), systemic toxicity upon absorption should be assumed until proven otherwise.

Immediate Action Required: Handle only in a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood . Do not handle on an open bench.

Risk Assessment & Technical Justification

To ensure safety, we must understand the chemical behavior driving the risk.

Chemical MoietyHazard DriverSafety Implication
Primary Amine High pKa (~9.5–10.[1]5)Caustic: Rapidly saponifies skin lipids. Requires alkali-resistant PPE.[1]
Pyrazine Ring Aromatic HeterocyclePermeation: Lipophilic nature increases skin absorption rates.[2]
Chiral Center (2R) Biological SpecificityPotency: Enantiopure compounds often exhibit higher biological potency than racemates.

Scientist’s Note: Standard nitrile gloves provide incidental splash protection against amines but suffer from degradation upon prolonged contact. For synthesis involving solvents (DCM, THF), the carrier solvent often drives the permeation rate, not just the solute.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (<10g) . For pilot plant scale, upgrade to Level A/B suits.

Protective Layering Strategy
Body ZoneRecommended EquipmentTechnical Rationale
Hand (Inner) Nitrile (4 mil) Tactile sensitivity for weighing/manipulation.[1]
Hand (Outer) Nitrile (8 mil) or Laminate (Silver Shield®) Critical: Aliphatic amines can permeate thin nitrile in <15 mins. Double-gloving increases breakthrough time significantly.[1] Use Laminate gloves if dissolved in penetrating solvents (e.g., DCM).
Ocular Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient. Amine vapors can bypass side-shields and cause corneal haze (glaucopsia).[1]
Respiratory Half-face Respirator with P100/OV Cartridges Required only if working outside a fume hood (not recommended).[1] The Organic Vapor (OV) filter traps volatile amines; P100 traps solid particulates.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb amines, keeping the caustic agent against the skin. Tyvek repels liquids.
Glove Selection Decision Tree

GloveSelection cluster_legend Protocol Logic Start Start: Handling (2R)-2-Pyrazin-2-ylpropan-1-amine SolventCheck Is the compound in solution? Start->SolventCheck SolidHandling Solid / Powder Handling SolventCheck->SolidHandling No (Dry) SolventType Identify Solvent SolventCheck->SolventType Yes NitrileDouble Double Nitrile (4mil + 8mil) Change every 30 mins SolidHandling->NitrileDouble SolventType->NitrileDouble Water/Methanol Laminate Silver Shield / EVOH Laminate (Required for DCM/THF/Amine mix) SolventType->Laminate DCM/THF/DMF Warning Note: Amines degrade Nitrile over time.

Figure 1: Glove selection logic based on physical state and solvent carrier. Note that halogenated solvents (DCM) require laminate gloves to prevent rapid breakthrough.[1]

Operational Protocols

Weighing & Transfer (Solid State)
  • Static Control: Pyrazine amines can be hygroscopic and static-prone. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.

  • Containment: Weigh inside a fume hood. If using a balance outside the hood, use a powder containment enclosure or the "balance-in-a-bag" method.[1]

Reaction Setup (Liquid/Solution)
  • Sash Height: Keep fume hood sash at the lowest working position (approx. 18 inches).

  • Secondary Containment: Perform all transfers over a spill tray (polypropylene).

  • Quenching Pre-Check: Have a beaker of dilute acetic acid (5%) or citric acid nearby. In case of a drip, immediate neutralization is more effective than water alone for amines.

Emergency Response & Decontamination

Biological Exposure Pathways
ExposureImmediate ActionMechanism of Injury
Eye Contact Flush for 15 minutes .[1][3][4] Hold eyelids open.Alkaline hydrolysis of corneal proteins. Immediate flushing is critical to save sight.
Skin Contact Blot excess. Wash with soap and water .[5][6] Do NOT use alcohol (enhances absorption).Chemical burn / Transdermal absorption.
Inhalation Move to fresh air.[3][6][7] Oxygen if breathing is labored.[6]Bronchospasm / Pulmonary edema (delayed).
Spill Cleanup Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Area (If >100mL or outside hood) Spill->Evacuate Major PPE_Check Don PPE: Goggles, Double Gloves, Resp. Spill->PPE_Check Minor Contain Contain with Absorbent (Vermiculite/Sand) PPE_Check->Contain Neutralize Apply Weak Acid (Citric Acid / Dilute Acetic) Contain->Neutralize Collect Collect as HazWaste (Label: Basic Organic) Neutralize->Collect

Figure 2: Step-by-step spill response emphasizing neutralization of the basic amine prior to disposal.

Disposal & Waste Management

Do not dispose of down the drain. Amines are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Segregate into "Basic Organic Waste" containers.

  • Labeling: Clearly mark container: "Contains (2R)-2-Pyrazin-2-ylpropan-1-amine. Corrosive (Base). Toxic."

  • Rinsing: Triple-rinse empty vials with Methanol or Ethanol. Add rinsate to the organic waste stream. Deface the label on the glass vial before glass disposal.

References

  • PubChem. (n.d.). 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)propan-2-amine (Analogous Structure Safety Data).[1] National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2] ACS Chemical Health & Safety. Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.